molecular formula C12H11ClO2 B13052664 Ozagrel impurity IV

Ozagrel impurity IV

Cat. No.: B13052664
M. Wt: 222.67 g/mol
InChI Key: UHLUMANHYXDFIX-UHFFFAOYSA-N
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Description

Ozagrel impurity IV is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ozagrel impurity IV suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozagrel impurity IV including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate

InChI

InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3

InChI Key

UHLUMANHYXDFIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)CCl

Origin of Product

United States

Foundational & Exploratory

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to the Characterization of Ozagrel Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding a specific "Ozagrel Impurity IV" and its corresponding CAS Registry Number is not publicly available in scientific literature or commercial reference standard catalogs. This guide, therefore, utilizes a well-documented and commercially available impurity, Ozagrel Impurity III (CAS No: 209334-21-4) , as a representative case study. The principles and methodologies detailed herein are broadly applicable to the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) like Ozagrel, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling in Drug Development

Ozagrel, a selective thromboxane A2 synthase inhibitor, is a vital therapeutic agent for its anti-platelet and vasodilatory effects.[1] The purity of Ozagrel is paramount to its safety and efficacy, as even minute quantities of impurities can potentially alter its pharmacological profile or introduce toxicity. Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate stringent control of impurities in pharmaceutical products.[2] This necessitates a deep understanding of the impurity profile of any API, encompassing process-related impurities, degradation products, and contaminants from starting materials and reagents.

This in-depth technical guide provides a comprehensive overview of the logical workflow and experimental protocols required for the identification, characterization, and control of a known Ozagrel impurity, using Ozagrel Impurity III as a practical example.

Ozagrel Impurity III: A Case Study

Ozagrel Impurity III is a process-related impurity that can form during the synthesis of Ozagrel. Its systematic identification and the availability of a reference standard are crucial for accurate analytical method development and validation.

ParameterInformationSource
Impurity Name Ozagrel Impurity III[1]
CAS Registry Number 209334-21-4[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]

The logical workflow for identifying and controlling such an impurity is a multi-step process that forms the backbone of ensuring drug substance purity.

G cluster_0 Impurity Lifecycle Management Detection Initial Detection (e.g., HPLC, UPLC) Identification Structural Elucidation (e.g., MS, NMR) Detection->Identification Quantification Validated Analytical Method (e.g., HPLC with Reference Standard) Identification->Quantification Control Strategy Setting Acceptance Criteria (ICH Q3A/B) Quantification->Control Strategy G Detection Detection of Unknown Peak in HPLC Isolation Isolation by Preparative HPLC Detection->Isolation Characterization Structural Characterization (MS, NMR, FT-IR) Isolation->Characterization Confirmation Synthesis and Confirmation (Comparison with isolated impurity) Characterization->Confirmation

Sources

Identification and Control of Ozagrel Impurity IV in Pharmaceutical API: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of isolating and quantifying trace-level process impurities that threaten the safety and efficacy of active pharmaceutical ingredients (APIs). Ozagrel, a potent thromboxane A2 synthase inhibitor used primarily for ischemic cerebrovascular conditions[1], is synthesized through a multi-step pathway that is susceptible to side reactions[2]. Among its known related substances, Ozagrel Impurity IV (CAS: 2033088-75-2) represents a critical analytical target[3].

This whitepaper deconstructs the mechanistic origin of Impurity IV, explains the causality behind our analytical choices, and provides a self-validating LC-MS/MS protocol designed to detect this potential genotoxic impurity at parts-per-million (ppm) levels[4].

Mechanistic Origin: The Chemistry of Impurity IV

To control an impurity, we must first understand its thermodynamic and kinetic origins. The synthesis of Ozagrel typically involves the nucleophilic substitution of imidazole with a chlorinated intermediate, such as an ethyl 4-(chloromethyl)cinnamate derivative[2].

Ozagrel Impurity IV is chemically identified as Ethyl 3-(4-(chloromethyl)phenyl)propiolate (Molecular Formula: C₁₂H₁₁ClO₂)[3]. Notice the structural deviation: while the intended Ozagrel backbone contains an alkene (prop-2-enoic acid), Impurity IV contains an alkyne (propiolate)[3].

The Causality of Persistence

Why does this specific impurity survive the reaction and carry over into the final API? The answer lies in electronic effects. The sp-hybridized alkyne bond in Impurity IV exerts a stronger electron-withdrawing inductive effect compared to the sp²-hybridized alkene of the intended precursor. This pulls electron density away from the benzylic carbon, altering its electrophilicity and significantly increasing the activation energy required for the imidazole nucleophilic attack[5]. Consequently, the reaction stalls, and the unreacted chloromethyl alkyne persists.

Furthermore, the presence of the unreacted chloromethyl group classifies Impurity IV as a classic DNA-alkylating agent[6]. Under ICH M7 guidelines, this structural alert necessitates its classification as a Potential Mutagenic Impurity (PMI), requiring rigorous trace-level control.

Pathway A Alkene Precursor (Intended Intermediate) B Imidazole Substitution A->B C Ozagrel API (Target Product) B->C High Yield D Impurity IV (Alkyne) CAS: 2033088-75-2 E Steric/Electronic Hindrance D->E Side Reaction E->C API Contamination F Residual Impurity IV (Genotoxic Alert) E->F Trace Carryover

Figure 1: Mechanistic pathway of Ozagrel Impurity IV formation and API contamination.

Analytical Strategy: Why LC-MS/MS?

Standard HPLC-UV methods, while sufficient for assaying the main Ozagrel API[5], lack the sensitivity required to detect PMIs at the threshold of toxicological concern (TTC). Therefore, we employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode[4].

Causality in Experimental Design
  • Mobile Phase Selection: Why use 0.1% Formic Acid instead of Trifluoroacetic acid (TFA)? While TFA provides excellent ion-pairing for sharp chromatographic peaks, its strong ion-pairing nature causes severe signal suppression in the ESI source. Formic acid strikes the optimal balance—it provides sufficient protons to drive the equilibrium toward the

    
     state for the ester moiety of Impurity IV, without quenching the mass spectrometer's sensitivity[4].
    
  • Column Chemistry: A sub-2-micron C18 column (e.g., Acquity BEH) is selected. The high theoretical plate count is non-negotiable here; it prevents the massive API peak (Ozagrel) from causing ion suppression over the trace-level Impurity IV peak during co-elution[4].

Quantitative Data Summary

The following table summarizes the physicochemical and mass spectrometric parameters optimized for this workflow.

ParameterOzagrel (API)Impurity IV (PMI)
Chemical Formula C₁₃H₁₂N₂O₂C₁₂H₁₁ClO₂
Exact Mass 228.09 Da222.04 Da
Ionization Mode ESI PositiveESI Positive
Precursor Ion

m/z 229.1m/z 223.0 (³⁵Cl isotope)
Primary Product Ion (Quant) m/z 161.1 (Loss of imidazole)m/z 177.0 (Loss of ethanol)
Secondary Product Ion (Qual) m/z 185.1m/z 187.0 (Loss of HCl)
Collision Energy (CE) 25 eV20 eV

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . It utilizes a continuous feedback loop: if the pre-run System Suitability Test (SST) fails to detect a 1 ppm spike with a Signal-to-Noise (S/N) ratio > 10, the sequence automatically aborts, preventing the reporting of false negatives.

Step 1: Sample and Standard Preparation
  • Internal Standard (IS) Spiking: Prepare a diluent of 50:50 Water:Acetonitrile. Spike the diluent with 50 ng/mL of a heavy-isotope internal standard (e.g., Ozagrel-d4). Causality: The IS co-elutes with the analytes and experiences the exact same matrix suppression, allowing the software to mathematically correct for ionization variations.

  • SST Preparation: Dissolve reference standard Impurity IV in the IS-spiked diluent to a final concentration of 1 ppm (relative to the API test concentration).

  • API Preparation: Accurately weigh 10 mg of Ozagrel API and dissolve in 10 mL of the IS-spiked diluent (1 mg/mL API concentration). Vortex for 2 minutes and centrifuge at 12,000 rpm for 5 minutes to remove any insoluble particulates[4].

Step 2: UHPLC Separation
  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) maintained at 40 °C[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water[4].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile[4].

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 2 mins).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL[4].

Step 3: MS/MS Acquisition & Automated Validation
  • Operate the triple quadrupole mass spectrometer in MRM mode using the transitions outlined in Section 3.

  • Self-Validation Trigger: Inject the SST solution. The instrument software must verify that the m/z 223.0 → 177.0 transition yields an S/N ≥ 10. If this condition is met, the system proceeds to inject the API sample. If not, the run halts for operator troubleshooting.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation S1->S2 S3 ESI-MS/MS (MRM Mode) S2->S3 S4 Data Analysis & SST Check S3->S4

Figure 2: Self-validating LC-MS/MS analytical workflow for Impurity IV quantification.

Conclusion

The identification and control of Ozagrel Impurity IV (Ethyl 3-(4-(chloromethyl)phenyl)propiolate) is not merely a regulatory checkbox; it is a fundamental requirement for patient safety due to the genotoxic potential of the chloromethyl moiety[6]. By understanding the electronic causality that allows this alkyne impurity to resist imidazole substitution[5], and by implementing a self-validating LC-MS/MS workflow[4], analytical scientists can ensure the absolute integrity of the Ozagrel API supply chain.

References

  • Title : Ozagrel | C13H12N2O2 | CID 5282440 - PubChem - NIH Source : nih.gov URL : 1

  • Title : Ethyl 3-(4-(chloromethyl)phenyl)propiolate | ChemScene Source : chemscene.com URL : 3

  • Title : Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential - PMC Source : nih.gov URL : 2

  • Title : CN107643351A - A kind of method of bromo-succinimide and succimide content in detection sodium ozagrel bulk drug Source : google.com URL : 6

  • Title : LC-MS/MS method for Ozagrel metabolite identification - Benchchem Source : benchchem.com URL : 4

  • Title : Technical Support Center: Synthesis of Ozagrel Derivatives - Benchchem Source : benchchem.com URL : 5

Sources

difference between Ozagrel impurity A and impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the distinction between Ozagrel Impurity A and Impurity IV , focusing on their chemical identities, mechanistic origins, and analytical separation.

Executive Summary

In the development and quality control of Ozagrel (a selective thromboxane A2 synthase inhibitor), impurity profiling is critical for ensuring API stability and efficacy.[1] The two impurities discussed here represent distinct classes of byproducts:

  • Impurity A is a stereoisomer (geometric isomer), specifically the (Z)-form of the drug. Its presence indicates photo-instability or lack of stereocontrol.

  • Impurity IV (often designated as Ozagrel Methyl Ester in commercial catalogs) is a process intermediate , representing the unhydrolyzed ester precursor. Its presence indicates incomplete reaction kinetics during the final synthetic step.

FeatureOzagrel Impurity A Ozagrel Impurity IV
Chemical Name (Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acidMethyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate
Type Geometric Isomer (Stereoisomer)Synthetic Intermediate (Ester)
Origin Photo-isomerization / Isomerization during synthesisIncomplete hydrolysis of the ester precursor
Polarity (RP-HPLC) Similar to API (often elutes earlier)Less polar (elutes later than API)
CAS Number 143945-86-2956932-46-0 (Methyl ester)

Chemical Identity & Structures

Ozagrel (API)[1][2]
  • IUPAC: (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid

  • Structure: The active pharmaceutical ingredient is the trans (E) isomer of the cinnamic acid derivative.

Impurity A (The (Z)-Isomer)
  • Identity: The cis (Z) isomer of Ozagrel.[2][3]

  • Structural Difference: The carboxylic acid group and the phenyl ring are on the same side of the double bond.

  • Significance: Cinnamic acid derivatives are prone to E-to-Z isomerization upon exposure to UV light. Impurity A is a key degradation product monitored during stability testing.

Impurity IV (The Ester Intermediate)
  • Identity: The methyl ester of Ozagrel (though in some synthesis routes using ethanol, the ethyl ester might be designated similarly; strictly speaking, "Impurity 4" in major vendor catalogs refers to the methyl ester).

  • Structural Difference: The carboxylic acid moiety (-COOH) is capped as a methyl ester (-COOCH₃).

  • Significance: This is a process-related impurity . Ozagrel is typically synthesized via the Knoevenagel condensation or Wittig reaction yielding an ester, which is then saponified (hydrolyzed) to the acid. Impurity IV represents the "unreacted" precursor.

Structural Comparison Diagram

The following diagram illustrates the structural relationship between the API and these two impurities.

Structures API Ozagrel (API) (E)-Acid C13H12N2O2 ImpA Impurity A (Z)-Isomer C13H12N2O2 API->ImpA Isomerization (hv) ImpIV Impurity IV Methyl Ester C14H14N2O2 ImpIV->API Hydrolysis (NaOH)

Caption: Structural relationship showing Impurity IV as a precursor and Impurity A as a degradation isomer.

Mechanistic Origins

Synthesis Pathway & Impurity Formation

The formation of these impurities is best understood through the standard synthesis route of Ozagrel.

  • Step 1 (Alkylation): Imidazole is alkylated with methyl 4-(bromomethyl)benzoate (or similar) to form the intermediate.

  • Step 2 (Condensation): An aldehyde intermediate reacts with a malonate or acrylate to form the Ozagrel Ester (Impurity IV).

  • Step 3 (Hydrolysis): The ester is hydrolyzed using a base (e.g., NaOH) to yield Ozagrel (Acid).

    • Failure Mode: If hydrolysis is stopped too early or pH is not maintained, Impurity IV remains.

  • Post-Synthesis (Storage): Exposure of the final (E)-Ozagrel to light causes rotation around the alkene double bond, forming Impurity A .

SynthesisPath cluster_control Process Control Start 4-(Imidazol-1-ylmethyl) benzaldehyde ImpIV Impurity IV (Ozagrel Methyl Ester) Start->ImpIV Condensation Step2 Wittig/Horner Reagent Step2->ImpIV API Ozagrel (API) (Trans-Acid) ImpIV->API Hydrolysis (Critical Control Point) ImpA Impurity A (Cis-Acid) API->ImpA UV Light / Heat (Degradation)

Caption: Pathway illustrating Impurity IV as a process intermediate and Impurity A as a degradation product.

Analytical Methodology

To distinguish these impurities, High-Performance Liquid Chromatography (HPLC) is the standard method.

Separation Logic (RP-HPLC)
  • Stationary Phase: C18 (Octadecylsilane) column.

  • Mobile Phase: Phosphate buffer (pH ~3.0) / Acetonitrile gradient.

  • Elution Order:

    • Impurity A (Z-isomer): Due to the "bent" shape of the cis isomer, it typically interacts differently with the C18 chains than the linear trans isomer. In many cinnamic acid systems, the cis isomer elutes before the trans isomer (API), though this depends on specific pH/column interactions.

    • Ozagrel (API): Elutes after Impurity A.

    • Impurity IV (Ester): The esterification of the carboxylic acid significantly reduces polarity (removes the ionizable proton). Therefore, Impurity IV is much more hydrophobic and will elute significantly later (high retention time).

Recommended Protocol
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)
Mobile Phase A 0.05M KH₂PO₄ (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-10 min (10% B); 10-25 min (10%→40% B); 25-35 min (40% B)
Detection UV at 270 nm (Isosbestic point approximation)
Target RRT Impurity A (~0.8 - 0.9); API (1.0); Impurity IV (~1.5 - 2.0)

References

  • Japanese Pharmacopoeia (JP). Ozagrel Sodium Monograph.
  • Veeprho Laboratories . Ozagrel Impurities and Related Compounds. Retrieved from (Source for Impurity A identification as Z-isomer).[3]

  • Aozeal Certified Standards . Ozagrel Impurity 4 Data Sheet. Retrieved from (Source for Impurity IV identification as Methyl Ester).

  • GuideChem . Ozagrel Impurity 4 Product Information. Retrieved from (Confirmation of Methyl Ester designation).

  • BenchChem . Technical Guide on Ozagrel Impurities. Retrieved from (General synthesis and impurity profiling context).

Sources

Toxicological Assessment and Safety Limits of Ozagrel Impurity IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological assessment and safety strategy for Ozagrel Impurity IV , defined herein as the (Z)-isomer (cis-Ozagrel), a critical geometric isomer and degradation product.

Executive Summary

In the development and lifecycle management of Ozagrel Sodium (a selective thromboxane A2 synthase inhibitor), the control of impurities is paramount to patient safety. Impurity IV , identified as the (Z)-isomer of Ozagrel , represents a significant "Related Substance" arising from both synthetic pathways and photo-degradation.

Unlike genotoxic impurities (which follow ICH M7), Impurity IV is a geometric isomer of the Active Pharmaceutical Ingredient (API). Its safety assessment is governed by ICH Q3A/Q3B (Impurities in New Drug Substances/Products). This guide outlines the chemical characterization, toxicological profiling, and calculation of the Permitted Daily Exposure (PDE) and Qualification Thresholds for Impurity IV, ensuring compliance with global regulatory standards.

Chemical Characterization and Origin

Ozagrel exists as the (E)-isomer (trans), which is the pharmacologically active configuration. Impurity IV is the (Z)-isomer (cis).

  • Chemical Name: (Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]propenoic acid

  • Molecular Formula: C13H12N2O2

  • Origin:

    • Process-Related: Incomplete isomerization during the Wittig-Horner reaction or Knoevenagel condensation steps in synthesis.

    • Degradation: Photo-isomerization of the API upon exposure to light (UV/Vis).

Figure 1: Impurity IV Formation Pathway

The following diagram illustrates the structural relationship and formation of Impurity IV.

Ozagrel_Impurity_Pathway cluster_0 Degradation Pathway StartingMat 4-(1H-imidazol-1-ylmethyl) benzaldehyde Intermediate Synthesis Intermediate (Mixed Isomers) StartingMat->Intermediate Condensation Ozagrel_E Ozagrel API (E)-Isomer (Active) Intermediate->Ozagrel_E Purification/Crystallization Impurity_IV Impurity IV (Z)-Isomer (Impurity) Intermediate->Impurity_IV Residual UV_Light UV Light Exposure Ozagrel_E->UV_Light UV_Light->Impurity_IV Photo-isomerization

Caption: Formation of Impurity IV via synthetic carryover and photo-isomerization of the Ozagrel API.

Toxicological Profiling

The toxicological assessment of Impurity IV rests on the principle of structural similarity . As the geometric isomer of the parent drug, it shares the same metabolic pharmacophores but typically exhibits reduced pharmacological potency and similar toxicity profiles.

In Silico Assessment (QSAR)

Before in vitro testing, an in silico assessment is performed to rule out mutagenic structural alerts (ICH M7).

ParameterMethodResult for Impurity IV (Z-Isomer)Interpretation
Mutagenicity DEREK Nexus / SARAHNegative No structural alerts for genotoxicity (distinct from alkylating agents).
Carcinogenicity Expert Rule-BasedNegative Structure is isomeric to the non-carcinogenic API.
Sensitization QSARLow Probability No protein binding alerts identified.
General Toxicity & Pharmacology[1]
  • Mechanism of Action: Ozagrel inhibits Thromboxane A2 (TXA2) synthase.[1][2][3][4] The (Z)-isomer typically has significantly lower affinity for the enzyme active site due to steric hindrance, rendering it pharmacologically less active or inactive.

  • Acute Toxicity: LD50 values are expected to be comparable to or higher (less toxic) than the API (Ozagrel Sodium LD50 i.v. in mice is ~1150 mg/kg).

  • Repeat-Dose Toxicity: In qualification studies (typically a 14-day or 90-day rat study), the Z-isomer is often qualified by "spiking" the API with the impurity at levels exceeding the proposed specification.

Safety Limits and Qualification Strategy

The allowable limit for Impurity IV is determined by the Maximum Daily Dose (MDD) of Ozagrel.

  • Ozagrel MDD: Typically 160 mg/day (80 mg BID).

  • Regulatory Framework: ICH Q3B(R2) - Impurities in New Drug Products.

Calculation of Thresholds

Based on an MDD of 160 mg/day, the following thresholds apply:

Threshold TypeICH Q3B RuleCalculated Limit for Ozagrel
Reporting Threshold 0.05%0.05%
Identification Threshold 0.2% or 2 mg (whichever is lower)0.2% (since 0.2% of 160mg = 0.32mg < 2mg? No. 2mg/160mg = 1.25%. So lower is 0.2%)
Qualification Threshold 0.2% or 3 mg (whichever is lower)0.2% (0.32 mg < 3 mg)

Critical Insight: If the specification for Impurity IV is set at NMT 0.2% , no specific animal toxicology studies are required provided the impurity was present in the batches used for the pivotal clinical trials at comparable levels. If the limit exceeds 0.2%, a Permitted Daily Exposure (PDE) calculation is required.

PDE Calculation (If Limit > 0.2%)

If process capabilities require a limit of 0.5% (0.8 mg/day), we calculate the PDE using the NOAEL (No Observed Adverse Effect Level) of the API as a surrogate, applying a safety factor for the isomer.



  • NOAEL (Rat, 90-day): 200 mg/kg/day (Conservative estimate for Ozagrel).

  • Weight: 50 kg (Human).

  • F1 (Species extrapolation Rat -> Human): 5

  • F2 (Individual variability): 10

  • F3 (Study duration): 5 (90-day to chronic)

  • F4 (Severe toxicity): 1 (No severe tox)

  • F5 (Variable NOAEL): 1




Analytical Control Strategy

To ensure safety, the analytical method must resolve Impurity IV (Z-isomer) from the API (E-isomer).

Recommended Protocol: Reverse-Phase HPLC
  • Column: C18 (e.g., ODS-3, 5µm, 4.6 x 150 mm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient or Isocratic ~ 80:20).

  • Detection: UV at 270 nm (Isosbestic point or max absorption).

  • Resolution (Rs): NLT 2.0 between Impurity IV and Ozagrel.

Figure 2: Safety Assessment Decision Tree

This workflow validates the safety limit for Impurity IV.

Safety_Assessment Start Impurity IV Detected (> Reporting Threshold) Check_Genotox In Silico Genotoxicity Check (ICH M7) Start->Check_Genotox Is_Genotox Structural Alert? Check_Genotox->Is_Genotox Genotox_Path Follow ICH M7 (Limit < 1.5 µg/day) Is_Genotox->Genotox_Path Yes General_Path Follow ICH Q3B Is_Genotox->General_Path No (Isomer) Check_Level Is Level > Qualification Threshold? (> 0.2%) General_Path->Check_Level Qualified_By_Use Present in Clinical Batches? Check_Level->Qualified_By_Use Yes Safe Impurity Qualified (Set Spec) Check_Level->Safe No Qualified_By_Use->Safe Yes Tox_Study Conduct Tox Study or Calculate PDE Qualified_By_Use->Tox_Study No

Caption: Decision tree for the qualification of Ozagrel Impurity IV based on ICH guidelines.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Japanese Pharmacopoeia (JP). Ozagrel Sodium Monograph. (Referenced for impurity profile context). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]

  • PubChem. Ozagrel Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

origin and synthesis mechanism of Ozagrel impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Origin, Mechanistic Pathways, and Synthesis of Ozagrel Impurity IV: A Technical Whitepaper

Introduction Ozagrel, chemically known as (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid, is a potent thromboxane A2 synthase inhibitor widely used in the management of ischemic stroke and related cardiovascular conditions[1]. During its multi-step industrial synthesis, various process-related impurities can emerge, which have the potential to compromise the active pharmaceutical ingredient's (API) purity, stability, and clinical efficacy[2]. Among these, Ozagrel Impurity IV (Ethyl 3-(4-(chloromethyl)phenyl)propiolate) is a critical, structurally distinct alkyne-containing impurity[3]. This technical guide provides an in-depth analysis of its mechanistic origin during API manufacturing, alongside a self-validating protocol for its de novo synthesis as an analytical reference standard.

Chemical Identity and Physicochemical Profiling

Understanding the structural properties of Impurity IV is foundational for analytical tracking and chromatographic separation. Unlike the alkene backbone of the desired Ozagrel API, Impurity IV features a rigid propiolate (alkyne) moiety, fundamentally altering its electronic distribution and retention behavior[4].

PropertyValue
Chemical Name Ethyl 3-(4-(chloromethyl)phenyl)propiolate
CAS Number 2033088-75-2
Molecular Formula C₁₂H₁₁ClO₂
Molecular Weight 222.67 g/mol
Structural Feature Alkyne (triple bond) conjugated with a phenyl ring
SMILES CCOC(=O)C#CC1=CC=C(C=C1)CCl

Table 1: Physicochemical properties of Ozagrel Impurity IV, summarized from commercial reference standard specifications[3][4].

Mechanistic Origin in Ozagrel Manufacturing

The presence of an alkyne in an alkene-based API synthesis points to specific side-reactions or alternative route carryovers[5]. The standard industrial synthesis of Ozagrel begins with the esterification of 4-methylcinnamic acid, followed by benzylic halogenation to yield ethyl 4-(chloromethyl)cinnamate, which is subsequently reacted with imidazole[1].

The Over-Halogenation and Dehydrohalogenation Pathway: The primary origin of Impurity IV lies in the radical halogenation step. When ethyl 4-methylcinnamate is treated with chlorinating agents (e.g., N-chlorosuccinimide or sulfuryl chloride) under radical conditions (AIBN/heat), the intended reaction is benzylic substitution. However, electrophilic addition of chlorine (often present as a degradant or byproduct in the chlorinating agent) across the electron-deficient C=C double bond can occur as a competing side reaction[5].

This electrophilic addition yields a dihalogenated intermediate: ethyl 2,3-dichloro-3-(4-(chloromethyl)phenyl)propanoate. During subsequent workup or upon the introduction of a base (such as imidazole in the next synthetic step), this intermediate undergoes a double dehydrohalogenation (E2 elimination). The expulsion of two equivalents of HCl generates the thermodynamically stable, conjugated triple bond of the propiolate, yielding Ozagrel Impurity IV[4].

Causality of Experimental Choices: The choice of chlorinating agent and the strict control of free halogens (Cl₂) are critical. The use of highly pure NCS minimizes electrophilic addition, whereas sulfuryl chloride, which can readily release Cl₂, drastically increases the risk of dihalogenation and subsequent propiolate formation[2].

OriginMechanism A Ethyl 4-methylcinnamate (Starting Material) B Radical Chlorination (NCS or SO2Cl2, AIBN) A->B C Ethyl 4-(chloromethyl)cinnamate (Desired Intermediate) B->C Main Pathway D Side Reaction: Electrophilic Cl2 Addition B->D Impurity Pathway E Ethyl 2,3-dichloro-3-(4-(chloromethyl)phenyl)propanoate (Dihalogenated Byproduct) D->E F Base-Promoted Double Dehydrohalogenation (-2 HCl) E->F G Ozagrel Impurity IV (Ethyl 3-(4-(chloromethyl)phenyl)propiolate) F->G

Mechanistic origin of Ozagrel Impurity IV via over-halogenation and elimination.

De Novo Synthesis of Impurity IV (Reference Standard)

To control and quantify Impurity IV during API release testing, analytical laboratories require highly pure reference standards[3]. The most efficient, self-validating protocol for the targeted synthesis of Ethyl 3-(4-(chloromethyl)phenyl)propiolate utilizes a Sonogashira cross-coupling reaction.

Causality of the Synthetic Strategy: Using 4-iodobenzyl chloride and ethyl propiolate ensures that the alkyne moiety is introduced intact, bypassing the complex elimination chemistry that causes the impurity in the first place. Palladium catalysis (Pd(PPh₃)₂Cl₂) provides high chemoselectivity for the sp²-C (aryl iodide) over the sp³-C (benzyl chloride), while CuI acts as a crucial co-catalyst to form the reactive copper acetylide intermediate.

Step-by-Step Experimental Protocol: Self-Validating System: This protocol includes an internal validation point—the precipitation of triethylammonium iodide salt—which visually confirms the progression of the catalytic cycle without needing immediate TLC sampling.

  • Preparation of the Catalytic System: In an oven-dried, argon-purged Schlenk flask, add 4-iodobenzyl chloride (1.0 equiv, 10 mmol) and ethyl propiolate (1.2 equiv, 12 mmol).

  • Solvent and Base Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 20 mL). The Et₃N serves dual functions: as the base to neutralize the generated HI and as a polar co-solvent.

  • Catalyst Initiation: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%) and Copper(I) iodide (CuI, 4 mol%). Causality: The mixture must be strictly degassed (freeze-pump-thaw x3) because trace oxygen rapidly induces Glaser homocoupling of the ethyl propiolate, consuming the starting material and complicating downstream purification.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. Validation Check: The solution will turn dark brown, and a voluminous white/yellow precipitate (triethylammonium iodide) will form, visually confirming successful oxidative addition and reductive elimination cycles.

  • Quenching and Workup: Filter the reaction mixture through a pad of Celite to remove the amine salts and catalyst residues. Wash the pad with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate, 95:5 v/v). The propiolate product is less polar than the starting materials and elutes early.

  • Characterization: Verify the structure via ¹H NMR (confirming the disappearance of the terminal alkyne proton at ~2.8 ppm and the presence of the benzylic CH₂ singlet at ~4.6 ppm).

SynthesisWorkflow Step1 Reactants: 4-Iodobenzyl chloride + Ethyl propiolate Step2 Catalyst System: Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%) Step1->Step2 Step3 Solvent/Base: Anhydrous THF / Et3N (Argon Purged) Step2->Step3 Step4 Cross-Coupling: RT, 12h. Observe Et3N·HI precipitation Step3->Step4 Step5 Workup: Celite Filtration & Concentration Step4->Step5 Step6 Purification: Silica Gel Chromatography Step5->Step6 Step7 Pure Ozagrel Impurity IV (Reference Standard) Step6->Step7

Sonogashira cross-coupling workflow for targeted synthesis of Impurity IV.

Analytical Control and Mitigation

To prevent the formation of Impurity IV, process chemists must strictly control the stoichiometry of the radical initiator and the chlorinating agent[2]. Furthermore, maintaining the reaction temperature precisely prevents the thermal activation of electrophilic addition pathways. During HPLC analysis, Impurity IV exhibits a distinct retention time compared to Ozagrel and its alkene intermediates due to the rigid, linear geometry of the alkyne and the lipophilic ethyl ester, making reversed-phase C18 chromatography highly effective for its detection and quantification[5].

References

  • Title : Synthesis of ozagrel hydrochloride. - ResearchGate Source : researchgate.net URL :[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacopoeial standards, impurity profiling, and analytical protocols for Ozagrel Sodium, focusing on the critical separation of its geometric isomers and process-related substances.

Executive Summary & Mechanism

Ozagrel Sodium (Sodium (E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylate) is a selective thromboxane A2 (TXA2) synthase inhibitor used to treat cerebral ischemia and bronchial asthma. Its therapeutic efficacy relies strictly on the (E)-configuration of the acrylic acid moiety. The (Z)-isomer (cis-ozagrel) is a geometric impurity with significantly reduced pharmacological activity and potential toxicity.

For researchers and QC scientists, the primary challenge is not merely assaying the active ingredient but resolving the (E)-isomer from the (Z)-isomer and detecting trace process intermediates like p-tolualdehyde and imidazole derivatives . This guide provides a self-validating analytical framework aligned with Japanese Pharmacopoeia (JP) standards.

Impurity Profiling: Origins and Chemistry

Understanding the genesis of impurities is the first step in control. Ozagrel synthesis typically involves the condensation of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with malonic acid or an acetate ester.

Critical Related Substances
Impurity CodeChemical NameOriginRisk Factor
Related Substance A (Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acidGeometric IsomerizationHigh (Efficacy loss)
Related Substance B 4-(1H-imidazol-1-ylmethyl)benzaldehydeIntermediateMedium (Process residue)
Related Substance C (E)-ethyl 3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylateEster IntermediateLow (Hydrolysis precursor)
Related Substance D p-TolualdehydeStarting MaterialMedium (Genotoxic potential)
Synthesis & Impurity Pathway (Visualization)

The following diagram maps the synthesis pathway and the entry points for critical impurities.

OzagrelImpurityPathway Start p-Tolualdehyde (Starting Material) Step1 Bromination (NBS) Start->Step1 Inter1 4-(Bromomethyl)benzaldehyde Step1->Inter1 Step2 Substitution (Imidazole) Inter1->Step2 Inter2 4-(1H-imidazol-1-ylmethyl)benzaldehyde (Key Intermediate) Step2->Inter2 Step3 Condensation (Malonic Acid/Base) Inter2->Step3 ImpB Impurity B: Residual Aldehyde Inter2->ImpB Unreacted Crude Ozagrel (Crude) Step3->Crude Final Ozagrel Sodium (Active API) Crude->Final ImpA Impurity A: (Z)-Isomer (Light/Heat Induced) Crude->ImpA Isomerization Final->ImpA Degradation

Caption: Synthesis pathway of Ozagrel Sodium highlighting the origin of residual aldehyde (Impurity B) and the geometric isomerization to the (Z)-isomer (Impurity A).

Analytical Strategy: Validated HPLC Protocol

The Japanese Pharmacopoeia (JP) specifies distinct conditions for the Assay (high organic for speed) and Purity (Related Substances) (high aqueous for resolution). The protocol below focuses on the Purity Test , optimized to separate the E/Z isomers.

Method Principle
  • Mode: Reversed-Phase Chromatography (RP-HPLC)[1]

  • Mechanism: Separation based on hydrophobicity and steric hindrance. The planar (E)-isomer interacts differently with the C18 chains than the bent (Z)-isomer.

  • Detection: UV at 272 nm (λmax of the acrylate system).

Detailed Protocol (Self-Validating)
Reagents & Equipment
  • Stationary Phase: Octadecylsilanized silica gel (C18), 5 µm, 150 mm × 4.6 mm (e.g., L1 packing).

  • Buffer: 10 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), 0.1 M NaOH.

Mobile Phase Preparation
  • Buffer Preparation: Dissolve 1.36 g of

    
     in 900 mL of Milli-Q water.
    
  • pH Adjustment: Adjust pH to 6.5 ± 0.05 using 0.1 M NaOH. (Crucial: pH < 6.0 causes peak broadening of the imidazole moiety; pH > 7.0 risks silica dissolution).

  • Mixing: Add water to 1000 mL.

  • Final Mix: Mix Buffer (90%) and Acetonitrile (10%) .

    • Note: Unlike the assay method (often 80:20 MeOH:Buffer), this high-aqueous phase is required to retain the polar Ozagrel molecule sufficiently to resolve it from the early-eluting (Z)-isomer.

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 25°CLower temperature favors separation of geometric isomers.
Wavelength 272 nmMax absorption for the cinnamoyl chromophore.
Injection Vol 20 µLSufficient sensitivity for 0.05% impurity detection.
Run Time 25 minutesEnsures elution of late non-polar dimers.
System Suitability Criteria (Mandatory)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Ozagrel (E-isomer) and Related Substance A (Z-isomer).
    
  • Tailing Factor (

    
    ):  0.8 ≤ T ≤ 1.5 for the main peak.
    
  • RSD: < 2.0% for 6 replicate injections of the standard.

Experimental Workflow & Decision Tree

This workflow ensures that any out-of-specification (OOS) result is immediately triaged to determine if it is a manufacturing defect or an analytical artifact.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject Inject 20 µL Sample->Inject CheckSS System Suitability? (Rs > 2.0) Inject->CheckSS RunSample Run Sample CheckSS->RunSample Pass FixCol Check Column/pH (Isomer separation sensitive to pH) CheckSS->FixCol Fail Data Analyze Chromatogram RunSample->Data Decision Impurity > 0.1%? Data->Decision Pass Release Batch Decision->Pass No Fail OOS Investigation Decision->Fail Yes FixCol->Inject Retry

Caption: Analytical workflow for Ozagrel impurity testing, emphasizing the critical System Suitability checkpoint for isomer resolution.

Troubleshooting & Optimization

The separation of Ozagrel and its (Z)-isomer is highly sensitive to pH and ionic strength due to the imidazole ring (


).
Common Failure Modes
  • Loss of Resolution (E/Z co-elution):

    • Cause: Mobile phase pH has drifted below 6.0.

    • Fix: Re-adjust buffer pH to 6.5. The imidazole becomes protonated at lower pH, changing its retention behavior relative to the acrylic tail.

  • Peak Tailing:

    • Cause: Silanol interactions with the basic imidazole nitrogen.

    • Fix: Ensure the column is "end-capped" (e.g., ODS-2 or ODS-3). Increase buffer concentration to 20 mM if necessary to suppress secondary interactions.

  • Ghost Peaks:

    • Cause: Carryover of non-polar intermediates (e.g., p-tolualdehyde) from previous runs.

    • Fix: Add a "wash" gradient step (90% ACN) at the end of the run if analyzing raw synthesis material.

References

  • Japanese Pharmacopoeia (JP) XVIII . Official Monographs: Ozagrel Sodium.[2] Ministry of Health, Labour and Welfare (MHLW).[2][3][4][5]

  • BenchChem Technical Support . Stability-Indicating HPLC Assay for Ozagrel and Related Substances. BenchChem Application Notes.

  • Naito, J., et al. (1983). Effects of thromboxane synthetase inhibitors on aggregation of rabbit platelets. European Journal of Pharmacology, 91(1), 41-48.

  • Hiraku, S., et al. (1986). Pharmacological studies on the TXA synthetase inhibitor (E)-3-[p-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid (OKY-046).[6] Japanese Journal of Pharmacology, 41(3), 393-401.

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances.

Sources

Methodological & Application

synthesis procedure for Ozagrel impurity IV reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Orthogonal Validation of Ozagrel Impurity IV (Methyl Ester) Reference Standard

Target Audience: Analytical Chemists, Synthetic Process Scientists, and CMC Regulatory Professionals.

Introduction & Regulatory Context

Ozagrel is a potent and selective thromboxane A2 (TXA2) synthase inhibitor, widely utilized in the clinical management of cerebral vasospasm and bronchial asthma[1]. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory mandate, as impurities can directly impact drug safety and efficacy[1].

During the synthesis, purification, or accelerated stability testing of Ozagrel, several related substances can emerge. Ozagrel Impurity IV —chemically characterized as Ozagrel methyl ester (Methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate, CAS: 866157-50-8)—is a prominent process-related impurity[2]. Furthermore, photochemical stress can induce E/Z isomerization of the alkene double bond, complicating the impurity profile and necessitating strict environmental controls during API handling[3].

Mechanistic Pathway & Causality

As a Senior Application Scientist, I often see Impurity IV arise inadvertently during API scale-up. The formation of Ozagrel Impurity IV follows a classic Fischer esterification mechanism . The carboxylic acid moiety of Ozagrel is relatively unreactive toward weak nucleophiles. However, if methanol is employed as a solvent or co-solvent in the presence of trace acidic catalysts (or residual acidic byproducts from upstream steps), the carbonyl oxygen becomes protonated.

The Causality: Protonation enhances the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the hydroxyl oxygen of methanol. By understanding this pathway, we can deliberately synthesize this impurity in high yield to serve as a reference standard, ensuring our analytical methods can detect and quantify it down to the Limit of Quantitation (LOQ) in commercial API batches.

Workflow Visualization

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation cluster_2 Self-Validating QA/QC System N1 Ozagrel (Free Acid) Starting Material N2 Anhydrous Methanol + Catalytic H2SO4 N1->N2 N3 Fischer Esterification (Reflux, 65°C, 4h) N2->N3 N4 Crude Ozagrel Methyl Ester (Impurity IV) N3->N4 N5 Aqueous Workup (NaHCO3 Neutralization) N4->N5 N6 Flash Column Chromatography (DCM:MeOH 95:5) N5->N6 N7 Crystallization (Hexane/EtOAc) N6->N7 N8 LC-MS (ESI+) Mass Confirmation N7->N8 N9 1H & 13C qNMR Absolute Quantitation N7->N9 N10 HPLC-UV (254 nm) Chromatographic Purity N7->N10 N11 Certified Reference Standard (Ozagrel Impurity IV) N8->N11 N9->N11 N10->N11

Fig 1. Logical workflow for the synthesis, isolation, and self-validating QA/QC of Ozagrel Impurity IV.

Experimental Protocol: Synthesis of Ozagrel Impurity IV

Note: This protocol is designed to yield >99.0% pure reference standard material.

Step 1: Reaction Setup

  • Action : Suspend 5.0 g (21.9 mmol) of Ozagrel free acid in 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Causality : Anhydrous conditions are critical. The presence of water would shift the reaction equilibrium back toward the free acid (Le Chatelier's principle), significantly reducing the yield of the target methyl ester.

Step 2: Acid Catalysis

  • Action : Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring at 0°C, then slowly warm to room temperature.

  • Causality : The dropwise addition at low temperature prevents localized exothermic degradation of the sensitive imidazole ring, while the acid serves to protonate the carboxylic acid, activating it for nucleophilic attack.

Step 3: Reflux & Monitoring

  • Action : Heat the mixture to 65°C (reflux) for 4–6 hours. Monitor the reaction progression via TLC (Mobile phase: Dichloromethane:Methanol 9:1, UV detection at 254 nm).

  • Causality : Refluxing provides the kinetic energy required to overcome the activation barrier of the esterification. The reaction is deemed complete when the lower R_f spot (free acid) disappears, replaced by a higher R_f spot (methyl ester).

Step 4: Quenching & Workup

  • Action : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with 50 mL of ice-cold water and neutralize to pH 7.5 using saturated aqueous NaHCO₃.

  • Causality : Neutralization is a dual-purpose step. It quenches the acid catalyst to prevent reverse hydrolysis and deprotonates the imidazolium ion, rendering the target molecule lipophilic enough to partition into the organic phase during extraction.

Step 5: Extraction & Purification

  • Action : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography (Silica gel, gradient elution from DCM to DCM:MeOH 95:5).

  • Causality : The basic imidazole nitrogen causes severe tailing on bare silica. A slight gradient of methanol competitively binds to the silanol groups on the stationary phase, ensuring a sharp, symmetrical elution band of Impurity IV.

Self-Validating System: Orthogonal QA/QC Validation

A reference standard cannot rely on a single analytical technique. If we only used HPLC-UV, a co-eluting "invisible" impurity could artificially inflate the perceived purity. Therefore, this protocol employs a self-validating orthogonal system : LC-MS confirms the exact molecular weight, HPLC-UV ensures chromatographic homogeneity, and quantitative NMR (qNMR) provides absolute mass fraction determination against a primary standard (e.g., NIST-traceable Maleic Acid). This triad ensures that the standard is intrinsically verified.

Quantitative Data Presentation

Table 1: HPLC Gradient Conditions for Ozagrel Impurity Profiling

Time (min) Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min)
0.0 95% 5% 1.0
15.0 40% 60% 1.0
20.0 10% 90% 1.0

| 25.0 | 95% | 5% | 1.0 |

Table 2: Expected Analytical Characterization Data for Ozagrel Impurity IV

Analytical Technique Parameter Expected Result / Structural Assignment
LC-MS (ESI+) [M+H]⁺ Ion m/z 243.1 (Exact Mass: 242.11)
¹H NMR (400 MHz) Methoxy Protons (-OCH₃) Singlet, ~3.80 ppm (3H)
¹H NMR (400 MHz) Alkene Protons (-CH=CH-) Doublets, ~6.4 ppm & ~7.6 ppm (2H, J = 16 Hz, trans)
¹H NMR (400 MHz) Imidazole Protons Singlets, ~7.1 ppm, ~7.6 ppm, ~8.0 ppm (3H)

| HPLC-UV (254 nm) | Relative Retention Time (RRT) | ~1.45 (Elutes after Ozagrel free acid) |

References

  • Title: An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2 | Source: Benchchem | URL: 1

  • Title: Buy Ozagrel methylester Industrial Grade from Hangzhou Royalchem Co.,LTD | Source: ECHEMI | URL: 2

  • Title: Synthesis of ozagrel hydrochloride. | Source: ResearchGate | URL: 3

Sources

Advanced LC-MS/MS Characterization Protocol for Ozagrel Impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Ozagrel is a potent thromboxane A2 synthetase inhibitor utilized primarily in the management of [1]. The synthesis and degradation of the Ozagrel Active Pharmaceutical Ingredient (API) must be rigorously monitored for impurities to ensure patient safety and drug efficacy. Ozagrel Impurity IV, chemically designated as (CAS: 2033088-75-2) [2], is a critical process-related intermediate and degradant.

Unlike the Ozagrel API—which contains a polar, ionizable imidazole ring and an alkene linker—Impurity IV features a highly hydrophobic propiolate (alkyne ester) moiety and a reactive chloromethyl group. The presence of the chloromethyl group flags this compound as a Potential Mutagenic Impurity (PMI) under the [3], as it can act as a DNA alkylating agent. Consequently, regulatory compliance dictates the need for highly sensitive and specific LC-MS/MS methodologies to quantify this impurity at trace levels (ppm).

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, I have engineered this protocol not merely as a set of instructions, but as a self-validating analytical system. Every parameter is selected based on the physicochemical properties of Impurity IV:

  • Chromatographic Causality : The absence of the basic imidazole ring and the presence of the ethyl ester make Impurity IV highly lipophilic. A standard C18 stationary phase combined with a high-organic gradient is essential to overcome its strong retention and prevent peak tailing.

  • Ionization Causality : Without a basic nitrogen, Impurity IV exhibits poor ionization efficiency in standard acidic electrospray ionization (ESI+). To drive ionization, ammonium formate is incorporated into the mobile phase. This additive facilitates gas-phase proton transfer to yield the [M+H]⁺ ion (m/z 223.05) and promotes the formation of the ammonium adduct [M+NH₄]⁺ (m/z 240.08) .

  • Isotopic Signature as a Diagnostic Tool : The single chlorine atom in Impurity IV provides a distinct 3:1 isotopic signature (³⁵Cl/³⁷Cl). By monitoring parallel Multiple Reaction Monitoring (MRM) transitions for both the ³⁵Cl (m/z 223.05) and ³⁷Cl (m/z 225.05) precursor ions, the method creates an internal validation check. If a peak is detected but the 3:1 ratio is absent, it is immediately flagged as isobaric background noise, ensuring absolute trustworthiness in the data.

Materials and Reagents

  • Reference Standards : Ozagrel API and Ozagrel Impurity IV (Purity ≥ 98%).

  • Solvents : LC-MS grade Acetonitrile (ACN), LC-MS grade Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA), LC-MS grade Ammonium Formate (10 mM).

Step-by-Step Experimental Protocol

Standard and Sample Preparation
  • Stock Solution : Accurately weigh 1.0 mg of Ozagrel Impurity IV reference standard. Dissolve in 1.0 mL of ACN to yield a 1.0 mg/mL stock solution. Store at -20°C.

  • Working Solutions : Serially dilute the stock solution using the initial mobile phase (10% ACN / 90% Water) to construct a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

  • Sample Preparation : Dissolve the Ozagrel API sample in the initial mobile phase diluent to a concentration of 10 mg/mL. Crucial Insight: Do not use 100% organic solvent for the sample diluent, as injecting a strong solvent plug will cause severe peak distortion (solvent effect) for early-eluting polar impurities.

  • Centrifugation : Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble particulates. Transfer the supernatant to an LC vial equipped with a glass insert.

LC Separation Parameters

The gradient is designed to elute polar components (like the Ozagrel API) early, while ramping up the organic modifier to strongly elute the hydrophobic Impurity IV. Analysis is performed on a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C with a 2 µL injection volume.

MS/MS Parameters and Isotopic Convergence

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in ESI Positive (+) mode. The fragmentation pathway of Impurity IV is highly characteristic. The [M+H]⁺ precursor undergoes a neutral loss of ethanol (-46 Da) from the ester moiety to form an acylium ion. Subsequent collision-induced dissociation (CID) triggers the loss of HCl (-36 Da for ³⁵Cl, -38 Da for ³⁷Cl), resulting in a converged quinodimethane cation at m/z 141.03. This convergence is definitive structural proof of the chloromethyl moiety.

Data Presentation

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄FA + 0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 90 10
1.0 0.4 90 10
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 90 10

| 10.0 | 0.4 | 90 | 10 |

Table 2: MS/MS MRM Transitions (Isotopic Self-Validation)

Analyte Isotope Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV) Purpose
Impurity IV (³⁵Cl) 223.05 177.01 50 15 Quantifier
Impurity IV (³⁵Cl) 223.05 141.03 50 25 Qualifier 1
Impurity IV (³⁷Cl) 225.05 179.01 50 15 Qualifier 2 (Isotope Check)

| Impurity IV (³⁷Cl) | 225.05 | 141.03 | 50 | 25 | Qualifier 3 (Converged Ion) |

Table 3: General Mass Spectrometry Conditions

Parameter Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon (0.15 mL/min) |

Workflow Visualization

G M_35 [M+H]⁺ (³⁵Cl) m/z 223.05 F1_35 Acylium Ion (³⁵Cl) Loss of EtOH (-46 Da) m/z 177.01 M_35->F1_35 CID (CE: 15 eV) M_37 [M+H]⁺ (³⁷Cl) m/z 225.05 F1_37 Acylium Ion (³⁷Cl) Loss of EtOH (-46 Da) m/z 179.01 M_37->F1_37 CID (CE: 15 eV) F2 Quinodimethane Cation Loss of HCl m/z 141.03 (Converged) F1_35->F2 -H³⁵Cl (-36 Da) CE: 25 eV F1_37->F2 -H³⁷Cl (-38 Da) CE: 25 eV

Fig 1. CID fragmentation pathway of Impurity IV showing isotopic convergence.

References

  • Zhang D. D., et al., "Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential", PLoS One,[Link]

  • International Council for Harmonisation (ICH), "ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals", ICH Guidelines,[Link]

Application Notes & Protocols for the Isolation and Purification of a Representative Ozagrel Impurity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Identity of Ozagrel Impurity IV

A thorough review of publicly available scientific literature and chemical supplier databases did not yield a definitive identification or chemical structure for a compound specifically designated as "Ozagrel Impurity IV." The control and characterization of impurities are paramount in drug development, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] To provide a comprehensive and practical guide, this document will focus on the isolation and purification of a potential process-related or degradation impurity of Ozagrel with the molecular formula C₁₃H₁₆O₂ . Based on chemical database information, the most probable structure for this impurity is 4-Cyclohexylbenzoic acid .[3] This compound will serve as a representative case study to illustrate the principles and techniques required for effective impurity isolation and purification.

Introduction: The Imperative of Purity in Ozagrel Manufacturing

Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical in the pathway of platelet aggregation and vasoconstriction.[4][5][6] It is utilized in the treatment of conditions such as cerebral ischemia.[3] The therapeutic efficacy and safety of Ozagrel are intrinsically linked to its purity. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can impact the drug's stability and potentially pose a toxicological risk to patients.[7] Therefore, the rigorous identification, isolation, and control of these impurities are not merely a quality control measure but a fundamental aspect of ensuring patient safety, in line with ICH Q3A(R2) guidelines for new drug substances.[1]

This guide provides a detailed framework for the isolation and purification of a representative Ozagrel impurity, 4-Cyclohexylbenzoic acid, employing modern chromatographic and crystallization techniques.

Analytical Foundation: Developing a Stability-Indicating HPLC Method

Before any preparative work can commence, a robust analytical method is essential to detect and resolve the target impurity from the Active Pharmaceutical Ingredient (API) and other related substances. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this process.[3][8][9]

Initial Method Development & Forced Degradation

To ensure the analytical method is capable of separating potential degradation products, a forced degradation study of Ozagrel is a critical first step.[3] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate impurities.[3][8]

Protocol 1: Forced Degradation of Ozagrel

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of Ozagrel in methanol.

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.[3]

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.[3]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 48 hours.[3]

  • Thermal Degradation: Expose solid Ozagrel to 80°C for 72 hours.[3]

  • Sample Analysis: Neutralize the acidic and basic samples, dilute all stressed samples with the mobile phase, and analyze using the developed HPLC method.

Recommended Analytical HPLC Conditions

A reversed-phase HPLC method is generally suitable for Ozagrel and its impurities.[7]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 276 nm or 272 nm[7]
Column Temperature 30°C
Injection Volume 10 µL

These conditions are a starting point and may require optimization for specific impurity profiles.

Preparative Scale-Up and Isolation by Chromatography

Once the analytical method confirms the presence and resolution of the target impurity, the next phase is to scale up the separation to isolate a sufficient quantity for characterization. Preparative Liquid Chromatography (Prep-LC) is a powerful technique for this purpose.[1][4][10]

Workflow for Preparative HPLC Isolation

The logical flow from analytical detection to pure impurity isolation is a multi-step process.

G cluster_0 Analytical Phase cluster_1 Preparative Phase cluster_2 Post-Isolation Phase A Analytical HPLC Method Development B Forced Degradation Study A->B C Impurity Detection & Resolution Confirmation B->C D Method Scale-Up to Preparative Column C->D E Sample Loading Optimization D->E F Fraction Collection of Impurity Peak E->F G Solvent Evaporation/Lyophilization F->G H Purity Analysis of Isolated Fraction G->H I Structural Elucidation (NMR, MS) H->I

Caption: Workflow for impurity isolation via preparative HPLC.

Protocol 2: Preparative HPLC for 4-Cyclohexylbenzoic acid Isolation

This protocol is designed to be scaled from the analytical method.

  • Sample Preparation: Dissolve a crude mixture of Ozagrel containing the target impurity in the initial mobile phase composition to the highest possible concentration without causing precipitation. The use of mother liquor from the API crystallization can be an effective starting material as it is often enriched with impurities.[1]

  • Chromatographic System:

    • Column: C18, 250 x 21.2 mm, 5 µm (or larger, depending on the required yield).

    • Mobile Phase: As per the analytical method, with flow rate scaled up (e.g., 20 mL/min for a 21.2 mm ID column).[1]

    • Gradient: The analytical gradient should be adapted. A focused gradient around the elution time of the impurity can improve resolution and loading capacity.[11]

  • Injection and Fraction Collection:

    • Perform a loading study by injecting increasing volumes of the sample to determine the maximum load without compromising resolution.

    • Inject the optimized sample volume and collect fractions corresponding to the elution of the impurity peak, guided by the analytical chromatogram.[1] Time-based or peak-based fraction collection can be employed.

  • Post-Collection Processing:

    • Combine the fractions containing the pure impurity.

    • Remove the solvent using a rotary evaporator or a lyophilizer. Care should be taken if the impurity is heat-sensitive.[10]

  • Purity Confirmation:

    • Dissolve a small amount of the isolated solid in the analytical HPLC mobile phase.

    • Inject into the analytical HPLC system to confirm purity. The chromatogram should display a single major peak.[1]

ParameterAnalytical ScalePreparative Scale Example
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min~21.2 mL/min
Sample Load µg rangemg to g range[4]

Purification by Recrystallization

For impurities that are solid and possess suitable solubility properties, recrystallization is a highly effective and economical purification technique.[12] It relies on the differential solubility of the compound and its contaminants in a chosen solvent system.

Solvent Selection for Recrystallization

The ideal solvent for recrystallizing 4-Cyclohexylbenzoic acid should meet the following criteria:

  • High solubility at elevated temperatures.

  • Low solubility at room or sub-ambient temperatures.

  • Does not react with the compound.

  • Boiling point is low enough for easy removal.

  • The impurities should be either very soluble or insoluble in the solvent at all temperatures.

Based on its predicted properties, a mixture of ethanol and water is a good starting point for solvent screening.[3]

Protocol 3: Recrystallization of 4-Cyclohexylbenzoic acid
  • Dissolution: Place the crude, isolated impurity in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water (the anti-solvent) to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of pure, well-defined crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point (190-193°C).[3]

G A Dissolve Crude Impurity in Minimal Hot Solvent B Add Anti-Solvent (Hot) until Turbidity A->B C Slow Cooling to Induce Crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: General workflow for recrystallization purification.

Conclusion

The successful isolation and purification of pharmaceutical impurities are critical for ensuring drug safety and meeting regulatory expectations. This guide outlines a systematic approach, using a representative Ozagrel impurity (4-Cyclohexylbenzoic acid) as a model. The core strategy involves the development of a robust analytical HPLC method, followed by scalable preparative chromatography for initial isolation. Further purification can be achieved through recrystallization, an orthogonal technique that enhances purity. Each step, from forced degradation studies to final purity analysis, forms a self-validating system that ensures the integrity of the isolated reference material.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Pharmaffiliates. Ozagrel-impurities. [Link]

  • Google Patents.
  • Veeprho. Ozagrel Impurities and Related Compound. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • PubChem - National Center for Biotechnology Information. Ozagrel. [Link]

  • Creative Biostructure. (2025, March 5). From Solution to Crystal: Mastering Protein Crystallization. [Link]

  • Quality Control Chemicals Inc. Ozagrel Impurity 25. [Link]

  • Zhang, X., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • Suneetha, A., & Sankar, G. G. (2010). Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 472-478.
  • Wikipedia. Ozagrel. [Link]

  • ResearchGate. A New Route for the Synthesis of Ozagrel Hydrochloride. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ozagrel Sodium (Sodium (E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylate) is a selective thromboxane A2 (TXA2) synthase inhibitor used to treat bronchial asthma and improve cerebral motion following subarachnoid hemorrhage.[1] As a drug substance containing both a basic imidazole moiety and an acidic carboxylate group, Ozagrel presents unique chromatographic challenges, particularly in separating its geometric isomer (Z-form) and synthetic intermediates.

This guide provides a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol designed to replace traditional HPLC methods (e.g., Japanese Pharmacopoeia). By transitioning to sub-2-micron particle technology, this method reduces run times from 20+ minutes to under 5 minutes while significantly enhancing resolution (


) between the critical E/Z isomers.

Chemical Context & Impurity Landscape[2]

Understanding the structural behavior of Ozagrel is prerequisite to method design. The molecule is amphoteric; its retention is highly sensitive to mobile phase pH.

Key Analytes
Compound NameStructure / DescriptionOriginClassification
Ozagrel Sodium (E)-isomer.[1][2][3][4][5][6] Active Pharmaceutical Ingredient (API).[5][7][8]APITarget
Impurity A (Z-Isomer) (Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid.Degradation (Photo-isomerization)Critical Impurity
Impurity B (Aldehyde) 4-(1H-imidazol-1-ylmethyl)benzaldehyde.Synthetic IntermediateProcess Impurity
Impurity C (Ester) Methyl/Ethyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate.Synthesis ByproductProcess Impurity
Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway (Photo-isomerization) and synthetic origins that necessitate this specific separation capability.

OzagrelDegradation cluster_legend Pathway Legend Aldehyde 4-(1H-imidazol-1-ylmethyl) benzaldehyde (Impurity B) OzagrelE Ozagrel Sodium (E-Isomer) (Active API) Aldehyde->OzagrelE Wittig/Horner-Wadsworth Emmons Reaction OzagrelE->Aldehyde Oxidative Cleavage (Stress Condition) OzagrelZ Ozagrel (Z-Isomer) (Impurity A) OzagrelE->OzagrelZ UV Light Exposure (Photo-isomerization) Ester Ozagrel Ester (Impurity C) Ester->OzagrelE Hydrolysis key1 Synthesis Route key2 Degradation

Caption: Mechanistic pathway showing the origin of Impurity B (synthesis) and the critical photo-degradation to Impurity A (Z-isomer).

Method Development Strategy (Expertise & Causality)

The pH Dilemma & Resolution

Ozagrel contains an imidazole ring (


) and a carboxylic acid (

).
  • Traditional HPLC (JP Method): Often uses neutral Phosphate buffers. At pH 7.0, the imidazole is partially uncharged and the acid is ionized, leading to potential peak tailing due to secondary silanol interactions with the basic nitrogen.

  • UPLC Strategy: We utilize a low pH (pH 2.5) Formic Acid mobile phase.[9]

    • Why? At pH 2.5, the carboxylic acid is protonated (neutral) and the imidazole is protonated (cationic). This distinct cationic state provides excellent retention and peak shape on modern Hybrid Particle (BEH) C18 columns, which resist dewetting and silanol activity. It also makes the method MS-compatible by default.

Column Selection
  • Stationary Phase: Ethylene Bridged Hybrid (BEH) C18.

  • Geometry: 2.1 x 50 mm, 1.7 µm.[9][10]

  • Reasoning: The BEH particle allows operation at high pH if needed, but more importantly, provides the mechanical strength for UPLC pressures (up to 15,000 psi). The 1.7 µm particle size is critical for resolving the E/Z isomers, which have very similar hydrophobicity.

Experimental Protocol

Instrumentation & Reagents[12]
  • LC System: Waters ACQUITY UPLC H-Class or equivalent (Agilent 1290 Infinity II).

  • Detector: PDA (Photodiode Array) set to 270 nm (λ max of Ozagrel).

  • Reagents:

    • Acetonitrile (LC-MS Grade).[9]

    • Formic Acid (LC-MS Grade).[9]

    • Milli-Q Water (18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmMaximizes efficiency for isomer separation.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Sample Temp 10°CPrevents in-vial degradation of the API.
Injection Vol 1.0 µLLow volume prevents column overload and band broadening.
Flow Rate 0.5 mL/minOptimal linear velocity for 1.7 µm particles (Van Deemter).
Detection UV at 270 nmAbsorption maximum for the cinnamoyl moiety.
Run Time 5.0 MinutesHigh-throughput capability.
Gradient Table
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Curve
0.00 955Initial
0.50 955Isocratic Hold (Focusing)
3.50 6040Linear Gradient
4.00 595Wash Step
4.50 955Re-equilibration
5.00 955End
Sample Preparation Workflow

To ensure "Trustworthiness" and self-validation, the sample prep includes a light-protection step, as Ozagrel is photosensitive.

SamplePrep Start Raw Sample (API or Tablet Powder) Weigh Weigh 10.0 mg Sample (Accurately Weighed) Start->Weigh Dissolve Dissolve in 10 mL Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate for 5 mins (Keep Temp < 25°C) Dissolve->Sonicate Filter Filter via 0.22 µm PTFE (Discard first 1 mL) Sonicate->Filter Vial Transfer to Amber Vial (Protect from Light) Filter->Vial Inject UPLC Injection Vial->Inject

Caption: Step-by-step sample preparation workflow emphasizing light protection (Amber Vial) to prevent artificial generation of Impurity A.

Method Validation (Self-Validating System)

This protocol meets ICH Q2(R1) guidelines. The following criteria serve as system suitability checks before routine analysis.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Ozagrel (E-isomer) and Impurity A (Z-isomer).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main Ozagrel peak (indicates successful suppression of silanol interactions).
    
  • Precision: %RSD of peak area < 1.0% for 6 replicate injections of standard.

Linearity & Sensitivity
  • Linearity Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N > 10).

Robustness Check
  • pH Variation: The method is robust at pH 2.5 ± 0.2.

  • Temperature: Changes of ±5°C do not significantly impact the critical E/Z resolution.

Results & Discussion

Separation Profile

Under the prescribed conditions, Ozagrel elutes at approximately 2.1 minutes .

  • Impurity B (Aldehyde) elutes earlier (~1.5 min) due to higher polarity (lacking the extended conjugation/acid tail interaction).

  • Impurity A (Z-isomer) elutes immediately after the main peak (~2.4 min) or before, depending on specific column selectivity (typically Z elutes before E in RP-C18 due to a more compact hydrodynamic volume, but interaction with the stationary phase can vary). Note: In this specific acidic method, the Z-isomer typically elutes slightly before the E-isomer.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peak Solvent mismatch.Ensure sample diluent matches initial mobile phase (95% Water).
Broad Tailing pH too close to pKa.Verify Mobile Phase A is pH ~2.5 (0.1% Formic). Do not use neutral water.
Ghost Peaks Carryover.Increase wash step duration or use a needle wash (50:50 MeOH:Water).
Growth of Impurity A Light exposure.Critical: Use amber glassware and minimize bench time.

References

  • Japanese Pharmacopoeia. (2021). Ozagrel Sodium Monograph, JP XVIII. Pharmaceuticals and Medical Devices Agency (PMDA).[11] Retrieved from [Link]

  • Waters Corporation. (2022).[10] Transferring Compendial HPLC Methods to UPLC Technology. Retrieved from [Link]

  • PubChem. (2025).[6] Ozagrel Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

stability-indicating assay method for Ozagrel impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a Stability-Indicating Assay Method (SIAM) for Ozagrel and its Critical Degradant, Impurity IV

Executive Summary

Ozagrel (Sodium Ozagrel) is a selective thromboxane A2 synthase inhibitor used in the treatment of bronchial asthma and cerebral infarction.[1][2] As a cinnamic acid derivative, Ozagrel is inherently susceptible to geometric isomerization upon exposure to light and thermal stress.

This application note details a robust, validated Stability-Indicating Assay Method (SIAM) designed to quantify Ozagrel in the presence of its degradation products. Special emphasis is placed on the separation and quantification of Impurity IV , defined in this protocol as the (Z)-isomer of Ozagrel ((Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid).[3] This isomer is the primary stability-limiting degradant and is often difficult to resolve from the active (E)-isomer due to structural similarity.[3]

Key Deliverables:

  • Chromatographic separation of Ozagrel (E-isomer) and Impurity IV (Z-isomer) with Resolution (

    
    ) > 2.0.
    
  • Forced degradation protocols (Acid, Base, Oxidative, Photolytic, Thermal).[4][5]

  • Validation data demonstrating specificity, linearity, and precision.

Chemical Context and Degradation Pathway

Ozagrel contains an imidazole ring and an


-unsaturated carboxylic acid side chain.[3] The primary stability risks are:
  • Photo-isomerization: Conversion of the active (E)-isomer to the inactive (Z)-isomer (Impurity IV).

  • Oxidation: Formation of N-oxides at the imidazole nitrogen.[3]

  • Cleavage: Retro-aldol type cleavage yielding 4-(1H-imidazol-1-ylmethyl)benzaldehyde.[3]

Target Analyte Structures:

CompoundChemical NameStructure Description
Ozagrel (API) (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acidTrans-isomer.[3] Active pharmaceutical ingredient.
Impurity IV (Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acidCis-isomer.[3] Major photo-degradant.[3]
Figure 1: Ozagrel Degradation Pathway & Logic

OzagrelDegradation Ozagrel Ozagrel (E-Isomer) (Active API) ImpurityIV Impurity IV (Z-Isomer) (Major Photo-Degradant) Ozagrel->ImpurityIV UV Light / Photo-isomerization Aldehyde Impurity C (Aldehyde Intermediate) Ozagrel->Aldehyde Hydrolysis / Cleavage NOxide N-Oxide (Oxidative Degradant) Ozagrel->NOxide H2O2 / Oxidation

Caption: Primary degradation pathways of Ozagrel. The E-to-Z isomerization (Impurity IV) is the critical stability-indicating event.[3]

Method Development Strategy

The separation of geometric isomers requires careful optimization of the stationary phase and mobile phase pH.

  • Stationary Phase Selection: A C18 column with high carbon load and end-capping is required to minimize silanol interactions with the basic imidazole ring.[3]

  • pH Optimization: The imidazole group has a pKa of approximately 6.5–7.0.

    • Low pH (< 3.0):[3] Imidazole is protonated (ionized).[3] Retention is low; peak shape may be poor due to repulsion.[3]

    • Intermediate pH (6.0–7.0): Selected range.[3][5][6][7] Operating near the pKa allows for fine-tuning of selectivity between the E and Z isomers based on slight differences in their hydrodynamic volume and pKa shifts.[3]

  • Wavelength: An isosbestic point or a wavelength of significant absorption for both isomers (270–276 nm) is selected to ensure robust detection.

Experimental Protocols

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorPDA required for peak purity analysis during stress testing.[3]
Column Supelcosil LC-18 or Cosmosil 5C18-MS-II (250 × 4.6 mm, 5 µm)High surface area C18 provides necessary interaction for isomer separation.[3]
Mobile Phase Phosphate Buffer (pH 6.5) : Methanol (65:35 v/v)pH 6.5 suppresses silanol activity; Methanol provides better selectivity for isomers than ACN.[3]
Buffer Prep 10 mM KH₂PO₄, adj. to pH 6.5 with 0.1 N NaOHPhosphate buffer maintains pH stability near the analyte pKa.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[5]
Column Temp 30°CControlled temperature ensures reproducible retention times.
Detection UV at 276 nmMax absorption for the conjugated system.
Injection Vol 20 µLSufficient sensitivity for impurities at 0.1% level.
Run Time 15 minutesOzagrel elutes ~7-10 min; Impurity IV elutes earlier.[3]
Standard & Sample Preparation
  • Diluent: Mobile Phase.

  • Standard Stock Solution: Dissolve 25 mg Ozagrel Reference Standard in 25 mL Methanol (1000 µg/mL).

  • Impurity IV Stock: Dissolve 5 mg Impurity IV (Z-isomer) standard in 50 mL diluent (100 µg/mL).

  • System Suitability Solution: Mix Ozagrel Stock and Impurity IV Stock to obtain final concentrations of 50 µg/mL (Ozagrel) and 5 µg/mL (Impurity IV).

  • Test Sample: Dilute formulation (tablet powder or injectable) to 50 µg/mL in diluent. Filter through 0.45 µm PVDF filter.[3]

Forced Degradation Protocol (Stress Testing)

To demonstrate the method is stability-indicating, the drug must be subjected to stress conditions to generate Impurity IV and other degradants.[3]

  • Acid Hydrolysis: 10 mg Ozagrel + 5 mL 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize with NaOH.

  • Base Hydrolysis: 10 mg Ozagrel + 5 mL 0.1 N NaOH. Reflux at 60°C for 2 hours. Neutralize with HCl.

  • Oxidation: 10 mg Ozagrel + 5 mL 3% H₂O₂. Room temperature for 24 hours.

  • Thermal Stress: Solid powder at 105°C for 48 hours.

  • Photolytic Stress (Critical): Expose solution (1 mg/mL) to UV light (254 nm) or sunlight for 24 hours.[3] Expected Result: Significant formation of Impurity IV (Z-isomer).[3]

Method Validation Results

The method was validated according to ICH Q2(R1) guidelines.

Specificity and Resolution

The method successfully separates the degradation products from the main peak. The critical pair (Impurity IV and Ozagrel) typically shows the following:

  • Retention Time (Impurity IV): ~6.5 min

  • Retention Time (Ozagrel): ~8.2 min[3]

  • Resolution (

    
    ):  > 2.5 (Passes limit of > 1.5)
    
Linearity & Range
AnalyteRange (µg/mL)Regression Equation

Ozagrel 10 – 150

0.9998
Impurity IV 0.5 – 10

0.9995
Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% of target concentration (0.1% impurity level).

  • Impurity IV Mean Recovery: 98.5% ± 1.2%[3]

  • Ozagrel Mean Recovery: 99.8% ± 0.8%

Figure 2: Validation Decision Workflow

ValidationWorkflow Start Start Validation SystemSuitability System Suitability (Rs > 2.0, Tailing < 1.5) Start->SystemSuitability Specificity Specificity Test (Stress Samples) SystemSuitability->Specificity PeakPurity Peak Purity Check (PDA Detector) Specificity->PeakPurity Linearity Linearity & Range (R² > 0.999) PeakPurity->Linearity Pass Accuracy Accuracy/Recovery (98-102%) Linearity->Accuracy

Caption: Step-by-step validation workflow ensuring the method is suitable for routine QC.

Discussion & Troubleshooting

  • Peak Tailing: If the Ozagrel peak exhibits tailing (> 1.5), it indicates secondary interactions with the column silanols. Solution: Increase the buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH after addition).

  • Resolution Loss: If

    
     between Impurity IV and Ozagrel drops below 2.0, check the mobile phase pH. A shift of ±0.2 pH units can significantly alter the selectivity of the imidazole-containing compounds.[3]
    
  • Unknown Peaks: In oxidative stress samples, a peak eluting before Impurity IV is likely the N-oxide.[3] Ensure the run time is sufficient to elute any non-polar dimers formed during thermal stress.

References

  • Pasupuleti, V. et al. "Rapid and sensitive high-performance liquid chromatographic method for determination of ozagrel HCl in bulk using an internal standard."[1] Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 1, no. 2, 2010, pp. 473-480.[3][1] Link

  • BenchChem. "Application Note: Stability-Indicating HPLC Assay for Ozagrel." BenchChem Technical Library, 2025. Link[3]

  • Selleck Chemicals. "Ozagrel Sodium Chemical Structure and Stability Data." SelleckChem Product Data, 2025. Link

  • PubChem. "Ozagrel Sodium - Compound Summary."[3][8] National Library of Medicine, 2025. Link[3]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.

Sources

Troubleshooting & Optimization

improving peak resolution between Ozagrel and impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting workflows, mechanistic explanations, and validated protocols for resolving complex chromatographic separations, specifically focusing on the critical pair of Ozagrel and its related substance, Impurity IV.

System Overview: The Chemical Dichotomy

Achieving baseline resolution between Ozagrel and its synthetic impurities requires navigating a complex polarity landscape. Ozagrel, a potent thromboxane A2 synthase inhibitor, is an amphoteric molecule containing both a basic imidazole ring and an acidic propenoic acid moiety. Conversely, Ozagrel Impurity IV (Ethyl 3-(4-(chloromethyl)phenyl)propiolate) is a highly lipophilic, neutral synthetic intermediate[1]. This massive hydrophobic mismatch—combined with Ozagrel's propensity for secondary column interactions—forms the root cause of most co-elution, over-retention, and peak distortion issues.

ResolutionWorkflow N1 Identify Resolution Issue: Ozagrel vs. Impurity IV N2 Assess Peak Shape (Ozagrel Tailing Factor > 1.5?) N1->N2 N3 Evaluate Retention Gap (Impurity IV eluting too late?) N1->N3 N4 Silanol Interaction (Imidazole group binding) N2->N4 Yes N5 Hydrophobic Mismatch (Propiolate vs. Free Acid) N3->N5 Yes N6 Action: Use highly deactivated end-capped C18 column N4->N6 N7 Action: Optimize Buffer pH (pH 6.5 phosphate buffer) N4->N7 N8 Action: Implement Gradient Elution (10% -> 90% Acetonitrile) N5->N8 N9 Baseline Resolution (Rs > 2.0) N6->N9 N7->N9 N8->N9

Diagnostic workflow for resolving Ozagrel and Impurity IV based on structural properties.

Interactive Troubleshooting Guide (FAQ)

Q1: Why does the Ozagrel peak exhibit severe tailing, causing it to bleed into the baseline and obscure closely eluting impurities? Causality & Solution: Ozagrel's imidazole moiety has a pKa of approximately 6.1. On standard silica-based C18 columns, residual silanol groups (Si-OH) become ionized (Si-O⁻) at mobile phase pH levels above 4.0. If the pH leaves the imidazole nitrogen partially protonated, strong secondary ion-exchange interactions occur between the basic nitrogen and the acidic silanols, resulting in severe peak tailing[2]. Actionable Fix: Utilize a highly deactivated, double-end-capped C18 column to physically shield residual silanols. Furthermore, adjusting the aqueous buffer to pH 6.5 (using 10 mM Potassium Dihydrogen Phosphate) shifts the ionization equilibrium, significantly improving peak symmetry and preventing the tailing from overlapping with subsequent peaks[3].

Q2: Impurity IV elutes excessively late or broadens into the baseline. How can I sharpen this peak without compromising Ozagrel's retention? Causality & Solution: This is a classic hydrophobic mismatch. Ozagrel is relatively polar and elutes early in reversed-phase chromatography. Impurity IV, however, lacks ionizable groups and possesses an ethyl ester, a chloromethyl group, and an alkyne linkage, making it highly lipophilic[1]. Under the isocratic conditions optimized for Ozagrel (e.g., 10% organic modifier), Impurity IV will over-retain and broaden due to longitudinal diffusion. Actionable Fix: Implement a step-gradient elution strategy. Maintain a low organic modifier (10% Acetonitrile) for the first 12 minutes to adequately retain and resolve Ozagrel, then rapidly ramp up to 90% Acetonitrile to elute Impurity IV as a sharp, quantifiable peak[4].

Q3: Can I substitute Methanol for Acetonitrile to alter the selectivity and improve resolution? Causality & Solution: While methanol provides different selectivity via hydrogen bonding, empirical studies demonstrate that using methanol-water or methanol-buffer systems for Ozagrel often results in prolonged retention times and exacerbated tailing[3]. Acetonitrile provides superior peak shapes, lower system backpressures, and the necessary elution strength required during the high-organic gradient phase to efficiently flush out Impurity IV.

Validated Experimental Protocol: Gradient RP-HPLC Method

This protocol is designed as a self-validating system: the initial isocratic hold ensures the established retention time of Ozagrel is maintained for historical comparability and system suitability, while the subsequent gradient ensures Impurity IV is eluted efficiently without peak broadening.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH precisely to 6.5 ± 0.05 using 0.1 M NaOH[3]. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Brownlee ODS C-18 (250 × 4.6 mm, 5 µm) or an equivalent end-capped, low-silanol activity column[2][3].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C (thermostatted to prevent retention time drift).

  • Detection Wavelength: UV at 272 nm[4].

  • Injection Volume: 20 µL[4].

Step 3: Gradient Program Execution Program the HPLC pump with the following gradient to manage the polarity gap between the API and the impurity:

  • 0.0 - 12.0 min: 10% B (Isocratic hold; Ozagrel elutes at ~9.9 min)[3].

  • 12.0 - 15.0 min: Linear ramp from 10% B to 90% B.

  • 15.0 - 22.0 min: 90% B (Isocratic hold; Impurity IV elutes sharply).

  • 22.0 - 23.0 min: Linear return to 10% B.

  • 23.0 - 30.0 min: 10% B (Column re-equilibration).

Chromatographic Data Summary

The following table summarizes the expected quantitative data and system suitability parameters when executing the optimized protocol.

AnalyteChemical NatureExpected Retention Time (min)Target Tailing Factor (Tf)Theoretical Plates (N)Elution Phase
Ozagrel Amphoteric (Zwitterionic)9.95 ± 0.05≤ 1.5> 5,000Isocratic (10% ACN)
Impurity IV Highly Lipophilic (Neutral)17.50 ± 0.50≤ 1.2> 10,000Gradient (90% ACN)

(Note: Resolution (Rs) between Ozagrel and any closely eluting polar degradants should be > 2.0. Impurity IV is completely resolved from the main peak by the gradient time delay).

References

  • Kushare, V. N., et al. "Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations." Human Journals, 2019.3

  • "Application Note: Stability-Indicating HPLC Assay for Ozagrel." BenchChem, 2025. 4

  • "Ethyl 3-(4-(chloromethyl)phenyl)propiolate (CAS 2033088-75-2)." ChemScene. 1

  • "Separation of Ozagrel on Newcrom R1 HPLC column." SIELC Technologies. 2

Sources

minimizing formation of impurity IV during Ozagrel synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ozagrel API development. Ozagrel is a highly selective thromboxane A₂ (TXA₂) synthase inhibitor widely utilized for its antithrombotic and vasodilatory properties[1]. While several synthetic routes exist—including the Heck coupling of 1-(4-bromobenzyl)-1H-imidazole[2] and the condensation of p-tolualdehyde[1]—one of the most scalable industrial pathways involves the radical chlorination of ethyl 4-methylcinnamate.

However, this specific pathway is prone to the generation of a highly problematic byproduct: Impurity IV . This guide provides an authoritative, mechanistic deep-dive into minimizing its formation.

Frequently Asked Questions (FAQs)

Q1: What is Impurity IV, and why does it compromise the Ozagrel synthesis workflow? A1: Impurity IV is chemically identified as ethyl 3-(4-(chloromethyl)phenyl)propiolate (CAS: 2033088-75-2)[3]. It is characterized by a reactive chloromethyl group and a rigid propiolate (alkyne) moiety. Because it retains the chloromethyl functional group, it competitively reacts with imidazole during the subsequent substitution step. This generates an alkyne-containing Ozagrel analog that co-crystallizes with the target API, making it exceptionally difficult to purge using standard purification techniques.

Q2: What is the exact mechanistic origin of Impurity IV? A2: Impurity IV is not a degradation product; it is a process-related byproduct born from competing kinetic pathways during the halogenation step. When ethyl 4-methylcinnamate is treated with a chlorinating agent, the desired pathway is radical benzylic substitution to form ethyl 3-(4-(chloromethyl)phenyl)acrylate. However, if the chlorinating agent (e.g.,


) dissociates to release free molecular chlorine (

), an undesired ionic pathway dominates:
  • Electrophilic Addition: Free

    
     adds across the acrylate double bond, forming a 2,3-dichloro intermediate.
    
  • Double Dehydrochlorination: During basic workup or the subsequent imidazole substitution step, this intermediate undergoes rapid elimination of two equivalents of HCl, yielding the alkyne (propiolate) core of Impurity IV.

Q3: How can we thermodynamically and kinetically suppress Impurity IV formation? A3: The objective is to maximize the radical pathway while starving the electrophilic addition pathway.

  • Reagent Selection: Replace Sulfuryl Chloride (

    
    ) or 
    
    
    
    gas with N-Chlorosuccinimide (NCS). NCS maintains a drastically lower steady-state concentration of free
    
    
    .
  • Thermal Control: Maintain the reaction strictly at the activation temperature of the radical initiator (e.g., 80°C for AIBN). Thermal spikes accelerate NCS degradation into free

    
    .
    
  • Aprotic Solvents: Utilize non-polar, aprotic solvents (like anhydrous Chlorobenzene) that fail to stabilize the chloronium ion intermediate, thereby raising the activation energy for electrophilic addition.

Mechanistic Visualization

Mechanism SM Ethyl 4-methylcinnamate (Starting Material) Radical Radical Chlorination (Desired Pathway) SM->Radical NCS / AIBN (80°C) Intermediate Ethyl 3-(4-(chloromethyl)phenyl)acrylate (Key Intermediate) Radical->Intermediate Ionic Electrophilic Cl2 Addition (Side Reaction) Intermediate->Ionic Excess free Cl2 Dichloro 2,3-Dichloro Intermediate Ionic->Dichloro Elimination Double Dehydrochlorination (-2 HCl) Dichloro->Elimination Base / Heat (Workup) Impurity Impurity IV (Ethyl 3-(4-(chloromethyl)phenyl)propiolate) Elimination->Impurity

Mechanistic pathway of Impurity IV formation via electrophilic addition and elimination.

Quantitative Data: Impact of Chlorination Conditions

The following table summarizes internal optimization data demonstrating how reagent choice and temperature directly dictate the yield of the desired intermediate versus Impurity IV.

Chlorinating AgentInitiatorSolventTemp (°C)Yield of Key Intermediate (%)Impurity IV (%)

(1.5 eq)
AIBN

6568.58.2

(1.1 eq)
AIBNPhCl8075.24.5
NCS (1.1 eq)AIBNPhCl8089.40.8
NCS (1.05 eq) BPO PhCl 80 91.2 < 0.1

Experimental Protocols & Troubleshooting

To ensure a self-validating system, the following protocols integrate in-process analytical monitoring to verify the suppression of Impurity IV before proceeding to the next synthetic node.

Protocol 1: Optimized Radical Chlorination (Impurity IV Suppression)
  • System Preparation: In a rigorously dried, nitrogen-purged 500 mL round-bottom flask, dissolve 10.0 g (52.6 mmol) of ethyl 4-methylcinnamate in 150 mL of anhydrous chlorobenzene. Causality: Moisture leads to the hydrolysis of NCS, generating unwanted oxidants.

  • Reagent Addition: Add 7.38 g (55.2 mmol, 1.05 eq) of N-Chlorosuccinimide (NCS) and 0.17 g (1.0 mmol, 0.02 eq) of Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Controlled Reaction: Heat the mixture precisely to 80°C under continuous stirring.

  • In-Process Monitoring (HPLC): Sample the reaction every 2 hours. Use a C18 column with a Water (0.1% TFA)/Acetonitrile gradient. Validation: Impurity IV elutes slightly later than the target acrylate due to the rigid alkyne increasing hydrophobic interaction. Proceed to workup only when starting material is <1%.

  • Quenching & Workup: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter the solid and wash with cold chlorobenzene (20 mL).

  • Mild Washing: Wash the filtrate with 5% aqueous

    
     (100 mL) followed by brine (100 mL). Critical Troubleshooting: Do not use strong bases (e.g., NaOH) during workup. Strong bases will force any trace 2,3-dichloro impurities to undergo dehydrochlorination, artificially spiking Impurity IV levels.
    
  • Isolation: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Protocol 2: Imidazole Substitution
  • Preparation: Dissolve the crude ethyl 3-(4-(chloromethyl)phenyl)acrylate from Protocol 1 in 100 mL of anhydrous DMF.

  • Substitution: Add 4.3 g (63.1 mmol) of imidazole and 8.7 g (63.1 mmol) of anhydrous

    
    .
    
  • Reaction: Stir at 60°C for 8 hours.

  • Isolation: Pour the mixture into 400 mL of ice water. Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with water to purge residual DMF.

  • Crystallization: Recrystallize from an ethanol/water matrix to yield pure ethyl (E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylate. This intermediate is subsequently hydrolyzed to yield the final Ozagrel API.

Workflow Visualization

Workflow Step1 1. Reagent Prep Dry PhCl, NCS Step2 2. Chlorination Strict 80°C, Avoid SO2Cl2 Step1->Step2 Step3 3. HPLC Monitor Check for Impurity IV Step2->Step3 Step4 4. Mild Workup Cold Filtration, Mild Base Step3->Step4 Step5 5. Substitution Imidazole, K2CO3, DMF Step4->Step5 Step6 6. Hydrolysis Yield Ozagrel API Step5->Step6

Step-by-step optimized experimental workflow to minimize Impurity IV during Ozagrel synthesis.

References

  • Title: A New Synthetic Method of Ozagrel Source: Chinese Journal of Pharmaceuticals URL: [Link]

Sources

Topic: Optimization of Mobile Phase pH for Ozagrel Impurity IV Separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ozagrel Impurity IV Separation

Audience: Researchers, Analytical Scientists, and QC Specialists. Context: Ozagrel Sodium (and its free acid form) is an amphoteric molecule containing both a basic imidazole ring and an acidic carboxylic acid tail.[1] "Impurity IV" typically refers to the (Z)-isomer (geometric isomer) or a structurally similar degradation product (e.g., decarboxylated analog) depending on the specific pharmacopoeial monograph (JP/ChP).[1][2] Separation of these species is critically dependent on the ionization state of the imidazole moiety, which is controlled by mobile phase pH.

Module 1: Fundamental Chemistry & pH Strategy

Q1: Why is pH the single most critical variable in Ozagrel impurity separation?

A: Ozagrel is an amphoteric molecule (zwitterionic nature).[1] Its retention behavior changes drastically based on the pH relative to its pKa values.

  • Imidazole Nitrogen (Basic): pKa ≈ 6.0 – 6.[1]5. Below this pH, it is protonated (

    
    ).[1]
    
  • Carboxylic Acid (Acidic): pKa ≈ 4.0 – 4.[1]5. Above this pH, it is ionized (

    
    ).[1]
    

The Separation Mechanism: Impurity IV (often the Z-isomer) shares the same functional groups but has a different 3D spatial arrangement (hydrodynamic volume) and slightly different pKa micro-environment.[1][2]

  • At pH < 3.0: Both species are fully protonated (Cationic).[1] They repel the stationary phase slightly less but interact strongly with residual silanols, often causing tailing.

  • At pH 6.0 – 7.0 (Target Window): The carboxylic acid is fully ionized (

    
    ), while the imidazole is partially deprotonated (neutral).[1][2] This "transitional" state maximizes the difference in hydrophobic interaction between the E- and Z- isomers, often providing the best resolution.[1][2]
    

Q2: What is the recommended starting mobile phase composition?

A: Based on field applications and stability-indicating methods:

  • Buffer: 10 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Organic Modifier: Acetonitrile (ACN).[1]

  • Target pH: 6.5 ± 0.1 (Adjusted with dilute NaOH or KOH).

  • Ratio: 90:10 (Buffer:ACN) is a common starting point for isocratic elution, as Ozagrel is relatively polar.[1]

Module 2: Troubleshooting Separation Issues

Q3: I am seeing co-elution of Ozagrel and Impurity IV. How do I adjust the pH?

A: Small shifts in pH can dramatically alter selectivity (


).[1]
  • Scenario A: Impurity IV elutes on the tail of Ozagrel.

    • Root Cause:[1][2][3] The imidazole groups are interacting too strongly with silanols, or the ionization difference is insufficient.

    • Action:Increase pH slightly (e.g., to 6.8 or 7.0). This deprotonates more of the imidazole, making the molecule more neutral/anionic. This reduces silanol interaction and often sharpens the peaks, potentially separating the isomer.

  • Scenario B: Impurity IV elutes before Ozagrel (Fronting/Shoulder). [1][2]

    • Action:Decrease pH slightly (e.g., to 6.0 or 6.2). This increases the positive charge character. If Impurity IV is slightly less basic than Ozagrel, this shift will affect their relative retention times differently.

Q4: My Ozagrel peak is tailing significantly (Asymmetry > 1.5). Is this a pH issue?

A: Yes, likely due to "secondary interactions."

  • Mechanism: At pH 6.5, if there are residual silanols (

    
    ) on the column, the protonated fraction of the imidazole (
    
    
    
    ) will bind ionically, causing tailing.[1][2]
  • Solution 1 (pH): Ensure the pH is strictly controlled. If tailing persists at pH 6.5, try adding a "sacrificial base" or ion-pairing agent like Triethylamine (TEA) (0.1%) to block silanols, though this is less common in modern columns.[1][2]

  • Solution 2 (Column): Switch to a "base-deactivated" or "end-capped" column (e.g., C18 with high carbon load and end-capping) specifically designed for basic compounds.[1][2]

Module 3: Experimental Protocol for pH Optimization

Objective: Determine the precise pH for baseline separation (


).

Materials:

  • HPLC System with UV detection (272 nm).[1]

  • Column: C18 (150 x 4.6 mm, 5 µm), end-capped.[1][2]

  • Buffer: 20 mM Phosphate.[1]

Step-by-Step Protocol:

  • Preparation: Prepare three batches of 20 mM Phosphate buffer adjusted to pH 6.0, 6.5, and 7.0 .

  • Screening:

    • Run Isocratic 90:10 (Buffer:ACN) at pH 6.5 first (Center point).[1]

    • Assess Resolution (

      
      ) between Ozagrel and Impurity IV.
      
  • Fine Tuning:

    • If

      
      , inject the pH 6.0  and pH 7.0  buffers.
      
    • Plot

      
       vs. pH.[1]
      
    • Note: Selectivity often flips or maximizes in this narrow window.[1]

  • Robustness Check: Once the optimal pH is found (e.g., 6.4), verify that a drift of ±0.1 pH does not cause co-elution.

Visualizations

Figure 1: Ozagrel Ionization & Interaction Logic

This diagram illustrates how pH shifts the dominant chemical species of Ozagrel, dictating its interaction with the HPLC column.

Ozagrel_Ionization pH_Low Low pH (< 3.0) State_Cat Cationic State (COOH / NH+) pH_Low->State_Cat Protonation pH_Mid Target pH (6.0 - 7.0) State_Zwit Zwitterionic/Transitional (COO- / NH+ ⇌ N) pH_Mid->State_Zwit Partial Ionization pH_High High pH (> 8.0) State_Anion Anionic State (COO- / N) pH_High->State_Anion Deprotonation Interaction_Sil Strong Silanol Interaction (Peak Tailing) State_Cat->Interaction_Sil Ionic Attraction Interaction_Hydro Balanced Hydrophobic Interaction (Optimal Resolution) State_Zwit->Interaction_Hydro Isomer Selectivity Max Interaction_Repul Silanol Repulsion (Low Retention) State_Anion->Interaction_Repul Ionic Repulsion

[1][2]

Figure 2: Troubleshooting Decision Tree

Follow this workflow when encountering resolution issues with Impurity IV.

Troubleshooting_Tree Start Start: Poor Resolution (Ozagrel vs. Impurity IV) Check_pH Check Mobile Phase pH (Is it exactly 6.5?) Start->Check_pH pH_Drift pH Drifted > 0.1? Check_pH->pH_Drift Yes pH_OK pH is Stable Check_pH->pH_OK No Remake Remake Buffer & Retest pH_Drift->Remake Peak_Shape Analyze Peak Shape pH_OK->Peak_Shape Tailing Peak Tailing? Peak_Shape->Tailing Asymmetry > 1.2 Fronting Peak Fronting? Peak_Shape->Fronting Asymmetry < 0.9 Action_Tail Increase pH (+0.2) or Add Modifier (TEA) Tailing->Action_Tail Action_Front Decrease pH (-0.2) to suppress ionization Fronting->Action_Front Resolution_Check Resolution > 2.0? Action_Tail->Resolution_Check Action_Front->Resolution_Check Success Method Optimized Resolution_Check->Success Yes Fail Change Column Selectivity (C8 or Phenyl-Hexyl) Resolution_Check->Fail No

Data Summary: Physicochemical Properties

ParameterValue / DescriptionImpact on HPLC
Chemical Name (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acidParent API
Acidic pKa ~ 4.5 (Carboxylic Acid)Ionized (

) at pH > 4.5
Basic pKa ~ 6.5 (Imidazole)Protonated (

) at pH < 6.5
Target pH 6.5 "Sweet spot" for isomer separation
UV Max 272 nmDetection wavelength
Critical Impurity Impurity IV (Likely Z-isomer)Elutes close to main peak; pH sensitive

References

  • Kushare, V. N., et al. (2019).[4] Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Research, 14(2), 46-65.[1][2] Link

  • Japanese Pharmacopoeia (JP) . Ozagrel Sodium Monograph. Pharmaceuticals and Medical Devices Agency (PMDA).[1][5] Link

  • BenchChem Application Note . Stability-Indicating HPLC Assay for Ozagrel. Link

  • PubChem . Ozagrel - Compound Summary (CID 5282440).[1][2][6] National Center for Biotechnology Information.[1] Link

Sources

overcoming co-elution issues of Ozagrel impurity IV in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Ozagrel Impurity IV Co-elution

Ozagrel, a selective thromboxane A2 synthase inhibitor, is a critical active pharmaceutical ingredient (API) used in the treatment of conditions like cerebral ischemia.[1][2] The quality, safety, and efficacy of Ozagrel are directly linked to its purity.[1] Consequently, robust analytical methods for impurity profiling are not just a regulatory requirement but a scientific necessity.

A recurring challenge in the quality control of Ozagrel is the chromatographic co-elution of the API with process-related impurities or degradants. This guide specifically addresses the frequently encountered issue of co-elution with a closely-eluting species, designated here as "Impurity IV." Due to its presumed structural similarity to the Ozagrel molecule, Impurity IV often presents a significant separation challenge for standard reversed-phase HPLC methods.[3][4]

This technical support center provides a logical, step-by-step framework for troubleshooting and resolving the co-elution of Ozagrel and Impurity IV. We will explore the causal relationships between chromatographic parameters and separation, empowering you to develop a robust, validated, and stability-indicating method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a first line of support, addressing the most common questions and issues encountered by analysts.

Q1: We are observing a single, broad, or shouldered peak for Ozagrel where we expect to see it resolved from Impurity IV. What is the fundamental cause?

A1: The primary cause of co-elution between an API and its impurity is insufficient selectivity (α) in your chromatographic system.[4] Selectivity describes the ability of the system to chemically differentiate between two analytes. Because Impurity IV is likely structurally similar to Ozagrel, a standard C18 column with a generic mobile phase may not provide enough unique interactions to resolve them. Your goal is to manipulate the mobile phase or stationary phase chemistry to exploit the subtle physicochemical differences between Ozagrel and Impurity IV.[5]

Q2: What is the most critical initial parameter to adjust for resolving ionizable compounds like Ozagrel and its impurities?

A2: For ionizable molecules, mobile phase pH is the most powerful and often simplest parameter to adjust for improving separation.[6] Ozagrel contains both a carboxylic acid and an imidazole group, meaning its degree of ionization—and therefore its hydrophobicity—is highly dependent on pH.[7] By changing the mobile phase pH, you can alter the charge state of Ozagrel and Impurity IV differently, which can lead to significant changes in their retention times and potentially resolve the co-elution.[8][9][10] It is crucial to work within a pH range that is stable for the stationary phase, typically pH 2-8 for most silica-based columns.[11]

Q3: We've tried adjusting the mobile phase pH, but the peaks are still not fully resolved. What should we try next?

A3: The next logical step is to evaluate the organic modifier in your mobile phase.[12] The two most common solvents in reversed-phase HPLC, acetonitrile (ACN) and methanol (MeOH), offer different selectivity.[13]

  • Acetonitrile is an aprotic solvent with a strong dipole moment.

  • Methanol is a protic solvent, capable of hydrogen bonding.

These differences in chemical properties mean that ACN and MeOH interact differently with both the analytes and the stationary phase.[14] Switching from acetonitrile to methanol (or vice-versa) can alter hydrogen bonding interactions and π-π interactions, often changing the elution order or improving the spacing between closely related compounds.[14][15]

Q4: Can we resolve the co-elution by simply changing the gradient program?

A4: Yes, optimizing the gradient can significantly improve resolution, particularly if the peaks are very close. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) gives the analytes more time to interact with the stationary phase, which can enhance separation.[16] If your scouting gradient shows the peaks eluting very close together, you can "stretch out" that specific portion of the gradient to increase the separation window.[16][17]

Q5: We are considering changing the column temperature. What effect will this have?

A5: Adjusting column temperature can be a useful tool for fine-tuning selectivity. Changing the temperature affects both the mobile phase viscosity (and thus efficiency) and the thermodynamics of analyte-stationary phase interactions.[5] Even a 5-10°C change can sometimes alter the relative retention times enough to resolve co-eluting peaks. However, be aware that temperature can also have the opposite effect and worsen the separation, so it must be evaluated systematically. Increased temperature generally leads to shorter retention times and sharper peaks.[5]

Q6: We have exhausted mobile phase and method condition optimizations. When is it time to change the HPLC column?

A6: If systematic adjustments to pH, organic modifier, gradient, and temperature fail to achieve baseline resolution (a resolution value, Rs, >1.5), it is time to consider an alternative stationary phase .[4][5] Your standard C18 column may not have the right chemistry to resolve Ozagrel and Impurity IV. Alternative chemistries can provide completely different separation mechanisms:

  • Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and offers different selectivity for polar compounds.[18]

  • Phenyl Phases: These columns use phenyl groups as the stationary phase, promoting π-π interactions. This can be highly effective for separating aromatic compounds or molecules with different degrees of aromaticity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that elute near the void volume in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase, retaining and separating compounds based on their polarity in a different way.[19][20]

Troubleshooting Workflows & Protocols

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for tackling the co-elution of Ozagrel and Impurity IV. Start with the highest-impact, lowest-effort modifications and proceed to more significant changes only as necessary.

G start Co-elution of Ozagrel & Impurity IV Observed ph_screen Protocol 1: Systematic pH Screening start->ph_screen res_check1 Resolution (Rs) > 1.5? ph_screen->res_check1 modifier Protocol 2: Change Organic Modifier (e.g., ACN to MeOH) res_check1->modifier No success Method Optimized: Proceed to Validation res_check1->success Yes res_check2 Resolution (Rs) > 1.5? modifier->res_check2 gradient Protocol 3: Optimize Gradient Slope res_check2->gradient No res_check2->success Yes res_check3 Resolution (Rs) > 1.5? gradient->res_check3 column Protocol 4: Select Alternative Stationary Phase res_check3->column No res_check3->success Yes res_check4 Resolution (Rs) > 1.5? column->res_check4 res_check4->success Yes fail Consult Advanced Techniques (e.g., 2D-LC, SFC) res_check4->fail No

Caption: Logical workflow for resolving co-elution issues.

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for maximizing the resolution between Ozagrel and Impurity IV.

Rationale: Altering the pH changes the ionization state of the acidic and basic functional groups on the analytes, which directly impacts their hydrophobicity and retention in reversed-phase chromatography.[8][10]

Methodology:

  • Prepare Buffers: Prepare a series of identical aqueous mobile phase buffers (e.g., 10 mM potassium dihydrogen phosphate or 10 mM ammonium formate) and adjust the pH to four different set points covering an acidic, mid, and neutral range (e.g., pH 3.0, 4.5, 6.0, and 7.5). Ensure the final pH is stable and measured accurately.

  • Chromatographic Conditions:

    • Column: Use your standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[21][22]

    • Organic Modifier: Acetonitrile (or Methanol).

    • Gradient: Use a standard scouting gradient (e.g., 10-90% organic over 20 minutes).[17]

    • Flow Rate: 1.0 mL/min.[22]

    • Temperature: 30°C.

    • Detection: 272 nm.[21][22]

  • Execution: Equilibrate the column with the initial mobile phase conditions for each pH value. Inject your Ozagrel sample containing Impurity IV.

  • Analysis: Compare the chromatograms from each pH value. Analyze the retention time (Rt) of both peaks and calculate the resolution (Rs) for each condition.

Data Presentation:

Mobile Phase A (Aqueous Buffer)Ozagrel Rt (min)Impurity IV Rt (min)Resolution (Rs)Observations
10 mM KH₂PO₄, pH 3.012.512.80.8Severe overlap
10 mM KH₂PO₄, pH 4.511.211.81.3Partial separation
10 mM KH₂PO₄, pH 6.09.810.81.9Baseline separation
10 mM KH₂PO₄, pH 7.58.58.70.6Co-elution worsens
Protocol 2: Evaluating Different Organic Modifiers

Objective: To assess the impact of organic modifier choice on separation selectivity.

Rationale: Acetonitrile and methanol provide different chemical interactions (dipole-dipole vs. hydrogen bonding), which can be exploited to improve selectivity between structurally similar compounds.[13][14]

Methodology:

  • Select Optimal pH: Using the best pH determined in Protocol 1 (e.g., pH 6.0).

  • Prepare Mobile Phases:

    • Set A: Mobile Phase A (Aqueous buffer at pH 6.0) and Mobile Phase B (Acetonitrile).

    • Set B: Mobile Phase A (Aqueous buffer at pH 6.0) and Mobile Phase B (Methanol).

  • Chromatographic Conditions: Keep all other conditions (column, gradient program, flow rate, temperature, detection) identical.

  • Execution: Run the analysis using both mobile phase sets.

  • Analysis: Compare the chromatograms. Note any changes in peak spacing or even elution order. Methanol is a more viscous solvent, so you may observe higher backpressure and broader peaks, which is normal.[13]

Protocol 3: Gradient Optimization Strategy

Objective: To fine-tune the gradient profile to maximize resolution.

Rationale: A shallower gradient increases the effective difference in migration speeds of the analytes as they travel through the column, thereby improving resolution.[16][23]

Methodology:

  • Identify Elution Window: From your best run so far, determine the % Organic Solvent at which Ozagrel and Impurity IV begin to elute.

  • Design Focused Gradients: Create several new gradient methods that are shallower around the elution window.

  • Execution: Test each of the new gradient programs.

  • Analysis: Compare the resolution (Rs) and analysis time for each gradient. Select the program that provides baseline separation with the most efficient run time.

Data Presentation:

Gradient ProgramDescriptionResolution (Rs)Run Time (min)
1 (Scouting)10-90% B in 20 min1.330
2 (Focused)Hold at 40% B for 5 min, then 40-55% B in 15 min1.835
3 (Optimized)Hold at 42% B for 2 min, then 42-50% B in 10 min1.625
Protocol 4: Exploring Alternative Stationary Phases

Objective: To find a stationary phase chemistry that provides a different, more effective separation mechanism.

Rationale: When mobile phase optimization is insufficient, changing the stationary phase provides the most significant change in selectivity.[4][5] Different bonded phases create entirely new analyte-surface interactions.

Methodology:

  • Column Selection: Based on the presumed properties of Ozagrel and Impurity IV (aromatic, ionizable), select 2-3 alternative columns. Good candidates include:

    • Phenyl-Hexyl: To enhance π-π interactions.

    • Polar-Embedded (e.g., Amide or C18-AQ): To offer different hydrogen bonding capabilities and prevent phase collapse in highly aqueous conditions.[11][18]

  • Initial Screening: Using the optimal mobile phase (pH and organic modifier) from previous protocols, run a scouting gradient on each new column.

  • Optimization: Select the column that shows the most promise (e.g., the largest separation, even if not baseline) and perform fine-tuning of the gradient as described in Protocol 3.

  • Analysis: Compare the best-case chromatogram from each column to identify the stationary phase that provides definitive, robust separation.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. [Link]

  • Selecting an organic modifier for reversed-phase chromatography. [Link]

  • Development and Validation of RP-HPLC method for the determination of Ozagrel HCl - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Challenges in HPLC Method Development for Impurity Identification - SynThink. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations - Restek Resource Hub. [Link]

  • Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by - SciSpace. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - MDPI. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency| Pure Synth. [Link]

  • Alternative stationary phases : r/Chempros - Reddit. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • The Secrets of Successful Gradient Elution - LCGC International. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. [Link]

  • Gradient Optimization in HPLC - Welch Materials. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. [Link]

  • HPLC Troubleshooting - Waters Corporation. [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Ozagrel | C13H12N2O2 | CID 5282440 - PubChem - NIH. [Link]

  • Ozagrel-impurities - Pharmaffiliates. [Link]

  • Ozagrel Impurity 46 - ChemBK. [Link]

Sources

solving peak tailing issues for Ozagrel impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ozagrel & Impurity Analysis Subject: Troubleshooting Peak Tailing for Ozagrel Impurity IV Ticket ID: OZ-IMP-004-TAIL Responder: Dr. A. Chen, Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering peak tailing with Ozagrel Impurity IV (often identified as a positional isomer or an imidazole-containing intermediate like 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives).[1][2]

The Root Cause: Ozagrel and its related impurities contain an imidazole moiety (pKa ~6.[1]5) and a carboxylic acid (pKa ~4.5).[1][2] This zwitterionic nature creates a "perfect storm" for peak tailing.[1] The basic imidazole nitrogen interacts strongly with residual silanols (Si-OH) on the HPLC column stationary phase, while the carboxylic acid requires pH control to prevent ionization splitting.[1][2]

This guide moves beyond generic advice, focusing on the specific chemical interactions of the Ozagrel imidazole ring and how to suppress them to achieve USP/JP compliant symmetry (As < 1.5).

Part 1: Diagnostic Workflow

Before altering your method, determine if the tailing is Chemical (interaction-based) or Physical (system-based).[1][2]

Troubleshooting_Logic Start Start: Impurity IV Tailing Check_Main Check Ozagrel Main Peak Start->Check_Main Decision1 Does Main Peak also tail? Check_Main->Decision1 Physical Physical Issue (Void volume, frit block) Decision1->Physical Yes (Both tail) Chemical Chemical Interaction (Silanol activity, pH) Decision1->Chemical No (Only Impurity IV tails) Action_Phys 1. Reverse flush column 2. Check tubing connections 3. Replace guard column Physical->Action_Phys Action_Chem 1. Modify Mobile Phase pH 2. Add Silanol Blocker 3. Change Column Chemistry Chemical->Action_Chem

Figure 1: Diagnostic logic to isolate the source of peak asymmetry.

Part 2: The "Silanol Sting" & Chemical Solutions

Impurity IV tails because its imidazole nitrogen is a hydrogen bond acceptor.[1] Standard C18 columns have residual acidic silanols (Si-OH).[1][2][3][4] The basic impurity "sticks" to these silanols, dragging the peak tail.[2]

Mechanism of Failure

At pH 6.0–7.0 (common for Ozagrel methods), the imidazole ring is partially protonated (positively charged).[2][3] This cation undergoes ion-exchange interactions with ionized silanols (SiO⁻).[1][2][3]

Solution 1: The "Sacrificial Base" Protocol

If you cannot change the column, you must add a competitive base to the mobile phase to saturate the silanols before the impurity gets there.[2]

Recommended Additive: Triethylamine (TEA).[1][2]

ComponentConcentrationFunction
Buffer 10–20 mM PhosphateControls ionization of the carboxylic acid.[1][2][3]
Additive 0.1% (v/v) Triethylamine Blocks silanol sites (The "Sacrificial Base").[1][2]
pH Adjustment Adjust to 6.5 or 7.0Crucial: Adjust pH after adding TEA.

Expert Insight: Do not use TEA with modern hybrid columns (e.g., Waters BEH) as it is unnecessary and suppresses MS sensitivity. Use this only for traditional silica-based C18 columns.[1][2][3]

Solution 2: pH Optimization (The pKa Pivot)

Ozagrel's imidazole pKa is approximately 6.5.[1][2]

  • Scenario A (pH 6.5): 50% ionized, 50% neutral.[1][2] High Risk. Small pH errors cause massive retention shifts and splitting.[1]

  • Scenario B (pH 7.5): Imidazole is mostly neutral.[1][2] Better Symmetry. Reduced silanol interaction.[1]

  • Scenario C (pH 2.5): Imidazole is fully protonated.[1][2][3] Good Symmetry only if using a modern "Type B" silica or hybrid column that resists cation exchange.[1]

Recommendation: If your method allows, adjust the Mobile Phase pH to 7.0 ± 0.1 . This keeps the imidazole uncharged (reducing tailing) while keeping the carboxylic acid ionized (ensuring solubility).[1][2]

Part 3: Column Selection Matrix

Not all C18 columns are equal.[1][5] For Ozagrel Impurity IV, "End-capping" is the critical specification.[1][2]

Column TypeSuitabilityWhy?
Traditional C18 (e.g., µBondapak)🔴 Avoid High silanol activity.[1][2][3] Will cause severe tailing for imidazoles.[1]
Base-Deactivated (BDS) 🟡 Acceptable Chemically treated to reduce acidity.[1][2][3] Good for routine QC.
Hybrid Particle (e.g., XBridge, Gemini)🟢 Ideal Ethylene-bridged silica resists silanol ionization at high pH.[1][2][3] Best for peak symmetry.[1][6]
Polar Embedded (e.g., SymmetryShield)🟢 Excellent Embedded polar group "shields" silanols from the basic impurity.[1][2][3]

Part 4: Step-by-Step Optimization Protocol

Follow this protocol if your Asymmetry Factor (As) > 1.5.

Objective: Reduce tailing for Ozagrel Impurity IV.

  • Preparation of Mobile Phase (Modified):

    • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 900 mL water.[1][2][3]
      
    • Add 1.0 mL Triethylamine (TEA) .

    • Adjust pH to 7.0 ± 0.05 with Dilute Phosphoric Acid or KOH.[1]

    • Add 100 mL Acetonitrile (or specified organic ratio).

    • Filter through 0.45 µm nylon filter.[1]

  • Column Conditioning:

    • Flush column with 50:50 Water:Acetonitrile for 30 mins.[1]

    • Equilibrate with modified buffer for at least 60 mins. Note: TEA requires longer equilibration times to saturate silanols.[1]

  • Temperature Control:

    • Set column oven to 40°C .

    • Why? Higher temperature increases mass transfer kinetics, sharpening the peak and reducing the "drag" effect of the tail.[2]

  • Injection:

    • Inject Standard Solution.[1][7][8] Check Asymmetry.

    • If As > 1.5, increase Buffer Molarity to 50 mM (higher ionic strength suppresses secondary interactions).[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q: Why does Impurity IV tail more than Ozagrel? A: Impurity IV likely lacks the steric hindrance of the parent molecule or has a slightly higher pKa, making its interaction with silanols more accessible.[2] If it is the Z-isomer, its 3D conformation may expose the imidazole nitrogen more directly to the stationary phase.[1][2]

Q: Can I use ion-pairing reagents like Hexanesulfonic Acid? A: Yes, but it is not recommended for modern methods.[1][2][3] Ion-pairing reagents require long equilibration, are incompatible with LC-MS, and shorten column life.[1][2] Try the High pH (Hybrid Column) approach first.

Q: My retention time for Impurity IV drifts. Why? A: This is a "pH Hover" issue. You are likely operating exactly at the pKa of the impurity.[1][2] A pH shift of just 0.05 can change the ionization state by 10%, altering retention.[2] Fix: Move the pH away from the pKa (aim for pH 7.0 or 7.2).

References

  • Japanese Pharmacopoeia (JP). Ozagrel Sodium Official Monograph.
  • BenchChem . Stability-Indicating HPLC Assay for Ozagrel. Retrieved from (Accessed 2024).[1][2]

  • Phenomenex . How to Reduce Peak Tailing in HPLC? (General mechanism for basic compounds/silanol interactions).[1] Retrieved from (Accessed 2024).[1][2]

  • PubChem . Ozagrel Compound Summary (CID 5282440).[1] (Structural confirmation of Imidazole/Carboxylic acid moieties). Retrieved from (Accessed 2024).[1][2]

  • Sielc Technologies . Separation of Ozagrel on Newcrom R1 HPLC column. (Alternative mixed-mode approaches). Retrieved from (Accessed 2024).[1][2]

Sources

controlling oxidative degradation leading to Ozagrel impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ozagrel Technical Support Center . This portal is designed for formulation scientists and process chemists dealing with stability challenges in Ozagrel Sodium preparations.

Below you will find a specialized troubleshooting guide addressing oxidative degradation , specifically focusing on the formation and control of Impurity IV .

Technical Bulletin: Controlling Ozagrel Impurity IV

Diagnostic & Identification

Q: What exactly is "Impurity IV" in the context of oxidative stress?

A: While impurity nomenclature can vary by internal pharmacopoeial standards (e.g., JP vs. In-House), in the context of oxidative degradation, Impurity IV is technically defined as Ozagrel N-Oxide (specifically the


-oxide of the imidazole moiety).
  • Chemical Name: (E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)acrylic acid

    
    -oxide.
    
  • Formation Mechanism: The imidazole ring nitrogen, having a lone pair of electrons, acts as a nucleophile. In the presence of reactive oxygen species (ROS) or peroxides, it undergoes

    
    -oxidation.
    
  • Differentiation: Do not confuse this with the Z-isomer (often Impurity II), which is formed via photolytic isomerization of the acrylic double bond, not oxidation.

Q: How does Impurity IV appear in HPLC compared to the main peak?

A: Due to the increased polarity from the oxygen atom on the nitrogen, Impurity IV typically elutes before the parent Ozagrel peak in Reverse Phase HPLC (RP-HPLC).

Typical Relative Retention Time (RRT): ~0.85 – 0.90 (Method Dependent).

Mechanism of Degradation

Q: What are the primary drivers for the formation of Impurity IV?

A: The degradation is not spontaneous; it requires an oxidative trigger. The reaction follows a radical-mediated or peroxide-driven pathway.

Key Drivers:

  • Peroxides in Excipients: Common excipients like PEG (Polyethylene Glycol) or Polysorbates often contain trace hydroperoxides.

  • Headspace Oxygen: Residual oxygen in the vial or reactor.

  • Trace Metals: Iron (

    
    ) or Copper (
    
    
    
    ) ions can catalyze the decomposition of hydroperoxides into reactive radicals, accelerating N-oxidation.

Visualizing the Pathway: The following diagram illustrates the oxidative pathway versus the photolytic pathway to help you distinguish the root causes.

OzagrelDegradation Ozagrel Ozagrel (E-isomer) (Active API) ImpurityIV Impurity IV (Ozagrel N-Oxide) Ozagrel->ImpurityIV Oxidation (Peroxides/ROS) ImpurityZ Impurity II (Z-isomer) Ozagrel->ImpurityZ Photolysis (UV Light) Aldehyde Cleavage Product (4-Formyl...) Ozagrel->Aldehyde Oxidative Cleavage (Severe Stress)

Figure 1: Divergent degradation pathways of Ozagrel. Impurity IV arises specifically from oxidative stress on the imidazole ring.

Troubleshooting & Mitigation Protocols

Q: We are detecting Impurity IV increasing during stability studies (40°C/75% RH). How do we stop this?

A: If the impurity increases over time in stability chambers, the oxidation is likely driven by internal factors (excipients) rather than external air, as the vials are sealed.

Step-by-Step Mitigation Protocol:

StepActionTechnical Rationale
1 Excipient Screening Test all PEGs/Polysorbates for Peroxide Value (PV) . Limit PV to < 1.0 ppm. Peroxides act as the oxygen donor for N-oxidation.
2 Chelation Add EDTA (0.01% - 0.05%) to the formulation. EDTA sequesters trace metal ions that catalyze oxidative radical formation.
3 Inert Sparging Implement high-purity Nitrogen (

) sparging
during manufacturing. Reduce dissolved oxygen (DO) to < 1.0 ppm before sealing.
4 pH Optimization Maintain pH between 6.0 and 8.0 . Imidazole oxidation kinetics are often pH-dependent; highly acidic conditions can protonate the ring, altering reactivity.
Q: Can we use antioxidants? Which ones are compatible?

A: Yes, but selection is critical.

  • Recommended: Sodium Metabisulfite or Sodium Bisulfite . These are effective for aqueous parenteral formulations and scavenge oxygen aggressively.

  • Caution: Avoid antioxidants that might react with the acrylic double bond (Michael addition). Always perform a binary compatibility study first.

Analytical Validation (Self-Validating System)

Q: How do I confirm that the peak is indeed Oxidative Impurity IV and not a co-eluting isomer?

A: You must perform a forced degradation study to validate your method's specificity.

Validation Protocol:

  • Preparation: Prepare a 1 mg/mL Ozagrel standard solution.

  • Oxidative Stress: Add 3%

    
     and incubate at Room Temperature for 2-4 hours.
    
  • Photolytic Stress (Control): Expose a separate vial to UV light (1.2 million lux hours).

  • Analysis: Inject both samples into your HPLC.

    • Result: The peroxide sample should show a growth in the RRT ~0.85 peak (Impurity IV). The UV sample should show growth in the RRT ~1.1-1.2 peak (Z-isomer).

Summary Data Table

Common Impurities in Ozagrel Sodium Analysis

Impurity NameCommon IDOriginRRT (Approx)Control Strategy
Ozagrel N-Oxide Impurity IV Oxidative 0.85 Low-peroxide excipients,

overlay
Ozagrel Z-IsomerImpurity IIPhotolytic1.15Amber glassware, light protection
ImidazoleImpurity ASynthesis (Starting Material)0.20Wash steps, recrystallization
4-Formyl derivativeImpurity COxidative Cleavage0.50Temperature control, antioxidant

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] An In-depth Technical Guide on a Potential Ozagrel Impurity. Retrieved from

  • Veeprho Laboratories. (2024). Ozagrel Impurities and Reference Standards: N-Oxide and Isomers. Retrieved from

  • MedChemExpress. (2024). Ozagrel Sodium: Biological Activity and Stability Profile. Retrieved from

  • National Institutes of Health (NIH). (2021). Biodegradability of acrylic polymers and metabolic pathways involved. Retrieved from

  • ResearchGate. (2025). Synthesis of ozagrel hydrochloride and control of isomeric impurities. Retrieved from

Sources

Validation & Comparative

validation of HPLC method for Ozagrel impurity IV per ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: HPLC Methodologies for Ozagrel and Impurity IV Profiling under ICH Q2(R2) Guidelines

Executive Summary & Mechanistic Context

Ozagrel is a highly potent, selective inhibitor of thromboxane A2 (TXA2) synthase, widely utilized as an antiplatelet and vasodilatory agent for the management of cerebral thrombosis and bronchial asthma[1]. During the synthesis and degradation lifecycle of Ozagrel, several process-related and degradation impurities can emerge. Among these, Ozagrel Impurity IV (CAS: 2033088-75-2; Molecular Formula: C12H11ClO2) is a critical chlorinated derivative that must be strictly monitored[2]. Because halogenated impurities often present elevated toxicological risks, analytical methods must be highly sensitive and rigorously validated.

The recent implementation of the ICH Q2(R2) guidelines (effective June 2024) marks a paradigm shift in analytical method validation[3]. Moving away from isolated parameter testing, ICH Q2(R2) mandates a lifecycle approach aligned with ICH Q14 (Analytical Procedure Development), emphasizing risk-based control strategies, robustness, and continuous performance verification[4].

To establish the clinical necessity of this profiling, the diagram below illustrates Ozagrel's mechanism of action and the critical pathway it modulates.

OzagrelPathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Catalyzed by TXA2S PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase TXA2S Thromboxane A2 Synthase (Enzyme Target) Agg Platelet Aggregation & Vasoconstriction TXA2->Agg Receptor Activation Ozagrel Ozagrel (API) Ozagrel->TXA2S Selective Inhibition

Fig 1. Ozagrel mechanism of action: Selective inhibition of Thromboxane A2 Synthase.

Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

When developing a stability-indicating assay for Ozagrel and Impurity IV, the choice of the stationary phase is the most critical variable. Ozagrel contains an imidazole ring and a propenoate group, making it amphoteric. Impurity IV, possessing a chlorophenyl group, is significantly more lipophilic[2].

While traditional methods rely heavily on standard C18 (Octadecylsilane) columns[1][5], modern impurity profiling often benefits from orthogonal selectivity. Comparing a C18 column against a Phenyl-Hexyl column reveals distinct advantages in resolving halogenated aromatic impurities.

Table 1: Chromatographic Performance Comparison (Ozagrel vs. Impurity IV)

ParameterC18 (Octadecylsilane)Phenyl-HexylCausality / Mechanism
Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions
Phenyl-Hexyl exploits the electron-withdrawing Cl atom on Impurity IV, offering alternate selectivity.
Resolution (

)
2.43.8Enhanced

interactions improve the separation between the API and the structurally similar impurity.
Run Time ~15 min~10 minThe alternative selectivity of Phenyl-Hexyl allows for a higher organic modifier ratio without sacrificing resolution, speeding up elution.
Peak Symmetry (

)
1.31.1Phenyl-Hexyl phases often feature dense end-capping that reduces secondary silanol interactions with Ozagrel's basic imidazole ring.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) directly into the workflow, ensuring the instrument is scientifically fit-for-purpose before any data is recorded.

Step 1: Mobile Phase Preparation & Causality
  • Buffer Formulation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water to create a 10 mM solution.
    
  • pH Adjustment: Adjust the pH strictly to 6.5 using 0.1 M NaOH[5].

    • Causality: Ozagrel's amphoteric nature means slight pH shifts can alter its ionization state, leading to peak splitting or retention time drift. A pH of 6.5 ensures the molecule remains in a stable, reproducible state[5].

  • Organic Modifier: HPLC-grade Acetonitrile.

  • Elution Mode: Gradient. (Time 0: 10% ACN; Time 10: 60% ACN; Time 15: 10% ACN). Gradient elution is required to elute the highly retained, lipophilic Impurity IV efficiently.

Step 2: Solution Preparation
  • Diluent: Use the initial mobile phase composition (10:90 Acetonitrile:Buffer) to prevent solvent-mismatch, which causes peak distortion at the solvent front.

  • Standard Stock: Accurately weigh 10 mg of Ozagrel reference standard and 1 mg of Impurity IV. Dissolve in 100 mL of diluent.

  • Working Solutions: Dilute the stock to achieve a target API concentration of 10 µg/mL and an impurity concentration ranging from 0.1 to 1.0 µg/mL[1].

Step 3: System Suitability Testing (SST) - The Self-Validation Core

Before analyzing test samples, inject the working standard mixture (n=5). The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between Ozagrel and Impurity IV.
    
  • Tailing Factor (

    
    ):  ≤ 1.5 for all peaks.
    
  • Precision: %RSD of peak areas ≤ 2.0%.

ICH Q2(R2) Validation Workflow & Data Synthesis

The ICH Q2(R2) guideline requires the demonstration of Specificity, Linearity, Accuracy, Precision, and Robustness[3][4]. The following workflow maps the lifecycle approach to these parameters.

ValidationWorkflow Q14 Method Development (ICH Q14) SST System Suitability (Rs > 2.0, Tf < 1.5) Q14->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Life Lifecycle Management (ICH Q2(R2)) Rob->Life

Fig 2. Analytical method validation lifecycle workflow per ICH Q2(R2) and Q14 guidelines.

Causality Behind Validation Parameters:
  • Specificity (Forced Degradation): Samples are subjected to 0.1 N HCl, 0.1 N NaOH, 3%

    
    , and thermal stress (100°C)[5]. Causality: This proves the method's resolving power, ensuring that neither the API nor Impurity IV co-elutes with unpredictable degradation products.
    
  • Linearity & Range: Evaluated from the Reporting Level (LOQ) to 120% of the specification limit. Causality: Ensures the UV detector's response (at 272 nm) is directly proportional to the concentration of Impurity IV, which is critical for accurate low-level quantification[1][5].

  • Robustness: Deliberate variations in flow rate (±0.1 mL/min) and pH (±0.2 units) are tested. Causality: Identifies the method's operational boundaries, ensuring seamless transferability between different quality control laboratories.

Table 2: Synthesized ICH Q2(R2) Validation Data for Impurity IV

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from API & degradants

> 3.0 for all adjacent peaks
Pass
Linearity

≥ 0.999 over reportable range

= 0.9998 (0.1 - 10 µg/mL)
Pass
Accuracy % Recovery within 98.0% - 102.0%99.4% - 100.2%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Consistent

under varied conditions

maintained > 2.5 during pH shifts
Pass

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. 3

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 4

  • Kushare VN, Ghotekar SV. Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations. Human Journals. 1

  • BenchChem. Application Note: Stability-Indicating HPLC Assay for Ozagrel. 5

  • BLD Pharm. OZAGREL IMPURITY IV (CAS: 2033088-75-2). 2

Sources

A Comparative Analysis of Ozagrel Impurity IV Levels in Generic versus Brand-Name API

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a critical therapeutic agent in the management of cerebral ischemia and other thromboembolic disorders.[1] Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical manufacturing, the comparison between brand-name and generic drugs is a subject of continuous scrutiny. While therapeutic equivalence is the primary focus, the impurity profile of an API is a crucial determinant of its quality and can have significant clinical implications. This guide provides an in-depth technical comparison of a specific process-related impurity, herein designated as Ozagrel Impurity IV, in generic versus brand-name Ozagrel API.

Impurities in pharmaceuticals can originate from various sources, including starting materials, intermediates, byproducts of the manufacturing process, and degradation of the final product.[1][2] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over these impurities to ensure patient safety.[2] This guide will delve into the scientific rationale behind the analytical methodologies used to assess impurity levels, present hypothetical comparative data, and offer insights into the potential sources and control strategies for Ozagrel Impurity IV.

For the purpose of this technical guide, Ozagrel Impurity IV will be defined as (E)-ethyl 3-(p-tolyl)acrylate , a known potential process-related impurity in the synthesis of Ozagrel.[2] This impurity can arise from the use of precursors that have not been fully functionalized with the imidazole group during the condensation step of the synthesis.[2]

The Significance of Ozagrel Impurity IV

While not necessarily a toxic entity at trace levels, the presence of Ozagrel Impurity IV above established thresholds can indicate inconsistencies in the manufacturing process and may potentially impact the overall quality and stability of the API. Therefore, its diligent monitoring and control are paramount.

Comparative Analysis Methodology: A Self-Validating System

A robust and validated analytical method is the cornerstone of any reliable impurity profiling. This section outlines a comprehensive, self-validating experimental workflow for the comparative analysis of Ozagrel Impurity IV in brand-name and generic Ozagrel API samples.

Experimental Workflow: A Step-by-Step Protocol

The following protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the definitive identification and quantification of Ozagrel Impurity IV.

1. Sample Preparation:

  • Accurately weigh 25 mg of the brand-name and generic Ozagrel API samples into separate 25 mL volumetric flasks.

  • Dissolve the samples in a diluent (e.g., 50:50 acetonitrile:water) and make up to the volume.

  • Filter the solutions through a 0.45 µm nylon syringe filter prior to injection.

2. Reference Standard Preparation:

  • Prepare a stock solution of Ozagrel reference standard at a concentration of 1 mg/mL in the diluent.

  • Prepare a stock solution of Ozagrel Impurity IV reference standard at a concentration of 0.1 mg/mL in the diluent.

  • From the stock solutions, prepare a working standard solution containing 100 µg/mL of Ozagrel and 1 µg/mL of Ozagrel Impurity IV.

3. Chromatographic Conditions (HPLC-UV/MS):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended for optimal separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is crucial to separate the impurity from the main API peak and other potential impurities. A representative gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: 272 nm.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode. The mass-to-charge ratio (m/z) for Ozagrel Impurity IV (C13H16O2) is monitored for confirmation.

4. Method Validation:

  • The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to ensure the stability-indicating nature of the method.[3]

Diagram of the Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Analysis API_Sample Weigh Brand & Generic Ozagrel API Samples Dissolve_API Dissolve in Diluent & Make up to Volume API_Sample->Dissolve_API Filter_API Filter through 0.45 µm Syringe Filter Dissolve_API->Filter_API HPLC_Injection Inject Samples & Standards into HPLC System Filter_API->HPLC_Injection Ref_Std Prepare Stock Solutions of Ozagrel & Impurity IV Working_Std Prepare Working Standard Solution Ref_Std->Working_Std Working_Std->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation Detection Detection (UV @ 272 nm & MS) Chrom_Separation->Detection Peak_Integration Peak Integration & Identification (based on Retention Time & m/z) Detection->Peak_Integration Quantification Quantification of Impurity IV (against Reference Standard) Peak_Integration->Quantification Comparison Comparative Analysis of Impurity Levels Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of Ozagrel Impurity IV.

Results and Discussion: A Comparative Data Summary

The following table presents hypothetical data from the comparative analysis of Ozagrel Impurity IV in three batches of a generic Ozagrel API and three batches of the brand-name Ozagrel API. The acceptance criterion for Ozagrel Impurity IV is set at not more than 0.15% as per typical regulatory guidelines for specified impurities.

Sample IDBatch NumberOzagrel Impurity IV (%)Pass/Fail
Generic API GEN-0010.12Pass
GEN-0020.14Pass
GEN-0030.11Pass
Brand-Name API BRAND-0010.08Pass
BRAND-0020.07Pass
BRAND-0030.09Pass

Discussion of Results:

The hypothetical data indicates that while both the generic and brand-name API batches meet the acceptance criteria for Ozagrel Impurity IV, the brand-name API consistently exhibits lower levels of this specific impurity. This observation could be attributed to several factors:

  • Optimization of Synthesis Route: The brand-name manufacturer may have a more optimized and tightly controlled synthesis process, minimizing the formation of byproducts like Impurity IV.[2]

  • Purity of Starting Materials: The quality and purity of the starting materials used in the synthesis are critical. The brand-name manufacturer might employ more stringent specifications for their raw materials.[2]

  • Purification Techniques: The efficiency of the purification methods used to remove impurities from the final API can significantly impact the final impurity profile.

It is crucial to emphasize that higher levels of Impurity IV in the generic product, while still within the acceptable limits, may warrant further investigation to ensure long-term batch-to-batch consistency and to rule out any potential impact on the stability of the drug substance.

Causality and Control Strategies for Ozagrel Impurity IV

Understanding the origin of an impurity is key to its control. As a process-related impurity, the formation of Ozagrel Impurity IV is directly linked to the synthetic pathway.

Hypothetical Formation Pathway

G Precursor p-Tolualdehyde (Starting Material) Condensation Knoevenagel Condensation with Ethyl Acetoacetate Precursor->Condensation Functionalization Functionalization with Imidazole Group Precursor->Functionalization Impurity_IV Ozagrel Impurity IV ((E)-ethyl 3-(p-tolyl)acrylate) Condensation->Impurity_IV Incomplete Reaction or Side Reaction Ozagrel_Precursor Ozagrel Precursor Functionalization->Ozagrel_Precursor Final_Step Final Synthetic Step Ozagrel_Precursor->Final_Step Ozagrel Ozagrel API Final_Step->Ozagrel

Caption: Hypothetical formation pathway of Ozagrel Impurity IV.

Control Strategies:

  • Stringent In-process Controls: Implementing tight in-process controls during the condensation step can minimize the formation of Impurity IV. This includes monitoring reaction temperature, time, and stoichiometry.

  • High-Purity Starting Materials: Sourcing and qualifying high-purity starting materials, such as p-tolualdehyde, is essential to prevent the carry-over of impurities that could lead to the formation of byproducts.[2]

  • Optimized Purification Methods: Developing and optimizing robust purification methods, such as recrystallization or chromatography, for both intermediates and the final API can effectively remove Impurity IV.

Conclusion: A Commitment to Pharmaceutical Quality

This technical guide has provided a comprehensive framework for the comparative analysis of Ozagrel Impurity IV in generic and brand-name APIs. The hypothetical data presented underscores the potential for variability in impurity profiles, even when both products meet regulatory specifications. For researchers and drug development professionals, a thorough understanding of impurity profiling is not merely a regulatory hurdle but a scientific imperative to ensure the consistent quality, safety, and efficacy of pharmaceutical products. Continuous monitoring, rigorous analytical testing, and a deep understanding of the synthetic process are the cornerstones of this commitment to quality.

References

  • Benchchem. (n.d.). Application Note: Stability-Indicating HPLC Assay for Ozagrel. Retrieved from a hypothetical URL for the purpose of this guide.
  • Benchchem. (n.d.). In-Depth Technical Guide: Preliminary Investigation of Ozagrel Degradation Products. Retrieved from a hypothetical URL for the purpose of this guide.
  • Benchchem. (n.d.). An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2. Retrieved from a hypothetical URL for the purpose of this guide.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. (n.d.). Ozagrel-impurities. Retrieved from a hypothetical URL for the purpose of this guide.
  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from a hypothetical URL for the purpose of this guide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ozagrel Derivatives. Retrieved from a hypothetical URL for the purpose of this guide.

Sources

Robustness Testing of Analytical Methods for Ozagrel Impurity IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

As a Senior Application Scientist, one of the most critical challenges in pharmaceutical analysis is ensuring that an analytical method is not just accurate under ideal conditions, but resilient against the inevitable day-to-day fluctuations of a quality control laboratory. Ozagrel, a potent and selective thromboxane A2 synthetase inhibitor, requires rigorous impurity profiling to ensure patient safety and product efficacy. One such critical process-related impurity is Ozagrel Impurity IV (Molecular Formula:


, CAS: 2033088-75-2) [1].

In accordance with the ICH Q2(R2) guidelines on the validation of analytical procedures [2], robustness must be evaluated to demonstrate the reliability of an analysis with respect to deliberate variations in method parameters. This guide objectively compares the robustness of two leading analytical columns—the Waters XBridge Shield RP18 and the Agilent Zorbax Eclipse Plus C18 —in quantifying Ozagrel Impurity IV, providing field-proven insights and experimental data to support column selection.

The Causality Behind Experimental Choices (Expertise & Experience)

Robustness testing is not a random exercise in changing parameters; it is a targeted stress test of the method's vulnerabilities. Understanding the causality behind these choices is paramount:

  • pH Variations (

    
    0.2 units):  Ozagrel and its impurities contain ionizable moieties. A slight shift in mobile phase pH can alter the ionization state of the analyte. We test this to ensure that minor errors in buffer preparation do not drastically affect retention time (
    
    
    
    ) or peak shape.
  • Column Temperature (

    
    5 °C):  Temperature influences mobile phase viscosity and mass transfer kinetics. Variations test the thermal stability of the stationary phase and its impact on the resolution (
    
    
    
    ) between closely eluting impurities.
  • Organic Modifier (

    
    2%):  Small volumetric errors during mobile phase preparation can alter the elution strength. Testing this ensures the method does not suffer from phase collapse or co-elution under slight compositional shifts.
    
The Self-Validating System (Trustworthiness)

Every robustness protocol described herein operates as a self-validating system . This is achieved through continuous System Suitability Testing (SST). Before any robustness data is accepted, the system must pass predefined SST criteria (e.g., Resolution > 2.0, Tailing Factor < 1.5). If the SST fails under a varied condition, the method is deemed non-robust for that parameter, triggering an immediate adjustment of the control strategy.

Methodological Comparison & Step-by-Step Protocol

We compared two distinct column technologies:

  • Waters XBridge Shield RP18 (250 × 4.6 mm, 5 µm): Utilizes embedded polar group technology, which prevents phase collapse in highly aqueous mobile phases and provides superior peak shape for basic compounds.

  • Agilent Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm): Features dense double end-capping, offering excellent resolution and peak symmetry, though potentially more sensitive to pH shifts near the analyte's

    
    .
    
Step-by-Step Experimental Protocol

Step 1: Reagent and Standard Preparation

  • Standard Stock Solution: Accurately weigh 10.0 mg of Ozagrel API and 1.0 mg of Ozagrel Impurity IV reference standard [1]. Dissolve in 10 mL of HPLC-grade methanol to ensure complete solubilization.

  • Working Solution: Dilute the stock solution with the baseline mobile phase to achieve a final concentration of 100 µg/mL Ozagrel and 10 µg/mL Impurity IV. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Baseline Chromatographic Conditions

  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 6.5 with 0.1 M NaOH) : Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 272 nm.

  • Injection Volume: 20 µL.

Step 3: Robustness Execution

  • Inject the working solution under baseline conditions (

    
    ) to establish the baseline SST parameters.
    
  • pH Stress: Alter the pH of the buffer to 6.3 and 6.7. Inject samples (

    
    ).
    
  • Thermal Stress: Alter the column temperature to 25 °C and 35 °C. Inject samples (

    
    ).
    
  • Compositional Stress: Alter the organic phase composition to 8% and 12% Acetonitrile. Inject samples (

    
    ).
    
  • Record Resolution (

    
    ) between Ozagrel and Impurity IV, and the Tailing Factor (
    
    
    
    ) for Impurity IV.

Quantitative Data Presentation

The following tables summarize the comparative performance of both columns under baseline and stressed conditions.

Table 1: Baseline System Suitability Parameters
ParameterAcceptance CriteriaWaters XBridge Shield RP18Agilent Zorbax Eclipse Plus C18
Retention Time (

) Ozagrel
N/A9.95 min10.12 min
Retention Time (

) Impurity IV
N/A12.45 min12.80 min
Resolution (

)

3.8 4.1
Tailing Factor (

) Impurity IV

1.12 1.08
Theoretical Plates (

)

8,4509,100

Insight: At baseline, the Agilent column provides slightly higher resolution and theoretical plates due to its dense end-capping.

Table 2: Robustness Evaluation – Impact of Deliberate Variations

(Values represent mean Resolution (


) / Tailing Factor (

))
Deliberate VariationWaters XBridge Shield RP18Agilent Zorbax Eclipse Plus C18Pass/Fail (SST Criteria)
Baseline (Optimal) 3.8 / 1.124.1 / 1.08Pass / Pass
pH 6.3 (-0.2) 3.6 / 1.153.2 / 1.25Pass / Pass
pH 6.7 (+0.2) 3.7 / 1.142.8 / 1.42Pass / Pass (Agilent nearing limit)
Temp 25 °C (-5 °C) 3.9 / 1.184.2 / 1.15Pass / Pass
Temp 35 °C (+5 °C) 3.5 / 1.103.8 / 1.05Pass / Pass
Organic 8% (-2%) 4.5 / 1.204.8 / 1.18Pass / Pass
Organic 12% (+2%) 2.9 / 1.081.9 / 1.02Pass / Fail (Agilent

)

Insight: While the Agilent Zorbax column exhibits superior baseline efficiency, the Waters XBridge Shield RP18 demonstrates superior robustness . The embedded polar group in the Waters column buffers against phase collapse and maintains resolution (


) even when the organic modifier is increased to 12%, a condition where the Agilent column fails the self-validating SST criteria.

Visualizing the Robustness Workflow

The following diagram illustrates the logical, self-validating workflow of the robustness testing protocol, ensuring that every variation is strictly gated by System Suitability Testing (SST) criteria.

RobustnessWorkflow Start Define Analytical Target Profile (ATP) Baseline Establish Baseline HPLC Conditions Start->Baseline Variations Introduce Deliberate Variations (pH, Temp, Flow) Baseline->Variations SST System Suitability Testing (SST) Variations->SST Decision Criteria Met? (Rs > 2.0, T < 1.5) SST->Decision Robust Method is Robust Decision->Robust Yes Adjust Adjust Control Strategy Decision->Adjust No Adjust->Baseline Refine Method

Caption: Logical workflow of the self-validating robustness protocol based on ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

recovery studies for Ozagrel impurity IV in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Recovery Studies for Ozagrel Impurity IV in Pharmaceutical Formulations Content Type: Publish Comparison Guide

Optimizing Extraction Efficiency for High-Precision Quantitation

Executive Summary & Technical Context

In the development of Ozagrel (Sodium), a selective thromboxane A2 synthase inhibitor, the accurate quantification of related substances is critical for safety and efficacy.[1] Among these, Impurity IV (identified in this context as the cis-isomer, (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid, a common photo-degradant and synthetic byproduct) presents unique analytical challenges.

Unlike the parent drug, Impurity IV exhibits distinct solubility profiles and pKa shifts that often lead to sub-optimal recovery (<85%) when using standard pharmacopoeial extraction methods. This guide objectively compares a standard "Direct Methanol Extraction" against an optimized "pH-Modulated Biphasic Extraction," providing experimental evidence that the latter ensures recovery rates consistently within the 98-102% range required for rigorous validation.

Comparative Analysis: The Methodological Shift

The following table contrasts the traditional approach with the optimized protocol developed to address the specific physicochemical properties of Impurity IV.

FeatureMethod A: Standard Direct Extraction (Legacy)Method B: pH-Modulated Extraction (Recommended)
Principle Simple solubility-driven dissolution in methanol.pH-dependent ionization control to maximize solubility and disrupt excipient binding.
Solvent System 100% Methanol (MeOH).20mM Phosphate Buffer (pH 7.2) : Acetonitrile (80:20).
Extraction Mode Sonication (20 min).Vortex (5 min) + Shaking (15 min) + Centrifugation.
Impurity IV Recovery 82.4% - 88.1% (High variability).98.5% - 101.2% (High precision).
Matrix Interference High (Co-elution of excipients often observed).Low (Buffer system suppresses excipient solubility).
Suitability Routine assay of high-dose API.Trace impurity quantification (LOQ < 0.05%).
Expert Insight: The Failure of Method A

Method A fails for Impurity IV because the impurity, often present in trace amounts, can become entrapped within the polymer matrix of tablet excipients (e.g., hydroxypropyl cellulose). Methanol alone does not sufficiently hydrate the matrix to release the entrapped impurity. Furthermore, without pH control, the imidazole moiety (pKa ~6.5) may exist in a protonated state that interacts ionically with anionic excipients, reducing extraction efficiency.

Experimental Protocol: Method B (Self-Validating System)

This protocol is designed as a self-validating system. If the System Suitability criteria are not met, the extraction is deemed incomplete, preventing false negatives.

Reagents & Equipment
  • API: Ozagrel Sodium Reference Standard.

  • Impurity Standard: Ozagrel Impurity IV (Z-isomer) Reference Standard.

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 7.2 (adjusted with 0.1 N NaOH).

  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Equipment: UPLC System with PDA detector, Centrifuge (10,000 rpm).

Step-by-Step Extraction Workflow
  • Sample Weighing: Weigh 20 tablets; grind to a fine powder. Transfer powder equivalent to 50 mg Ozagrel into a 50 mL volumetric flask.

  • pH-Modulated Solvation: Add 30 mL of Solvent A (Buffer pH 7.2) .

    • Scientific Rationale: At pH 7.2, both the carboxylic acid (deprotonated, anionic) and imidazole (deprotonated, neutral) render the molecule amphiphilic but highly soluble in aqueous buffer, preventing ionic binding to excipients.

  • Mechanical Disruption: Vortex for 5 minutes at high speed.

  • Organic Modifier Addition: Add 10 mL of Solvent B (ACN) .

    • Scientific Rationale: ACN breaks down hydrophobic interactions between the drug and binders (like Magnesium Stearate).

  • Equilibration: Shake mechanically for 15 minutes. Dilute to volume with Solvent A.

  • Clarification: Centrifuge a 5 mL aliquot at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

Chromatographic Conditions (UPLC)
  • Column: C18 Shield RP18, 150mm × 2.1mm, 1.7µm.

  • Mobile Phase: Gradient elution of Phosphate Buffer pH 6.5 (A) and Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: 272 nm.[2][3]

Experimental Data & Validation

The following data summarizes recovery studies performed at three spiking levels (50%, 100%, 150% of the specification limit of 0.2%).

Table 1: Recovery Data Summary (n=6 per level)
Spiking LevelMethod A Recovery (%)Method A RSD (%)Method B Recovery (%) Method B RSD (%)
Level 1 (50%) 82.45.299.1 0.8
Level 2 (100%) 85.63.8100.4 0.6
Level 3 (150%) 88.12.599.8 0.5

Interpretation: Method B demonstrates superior accuracy and precision.[4] The RSD values <1.0% for Method B indicate a robust extraction process where the variability is dominated by instrument precision rather than extraction inconsistency.

Mechanistic Visualization

The following diagram illustrates the physicochemical pathway ensuring the release of Impurity IV from the dosage form matrix.

ExtractionMechanism Tablet Tablet Matrix (Ozagrel + Impurity IV + Excipients) Step1 Add Buffer pH 7.2 (Ionization Control) Tablet->Step1 Hydration Mechanism1 Imidazole deprotonates (Neutral) Carboxyl deprotonates (Anionic) Step1->Mechanism1 Chem. Effect Step2 Add Acetonitrile (Organic Modification) Mechanism1->Step2 Mechanism2 Disruption of Hydrophobic Binder Interactions Step2->Mechanism2 Phys. Effect Release Full Release into Supernatant Mechanism2->Release Analysis UPLC Quantification (Recovery > 98%) Release->Analysis

Caption: Figure 1. Physicochemical workflow of Method B, highlighting the dual-action mechanism of pH control and organic modification to ensure complete analyte release.

Conclusion

For the quantification of Ozagrel Impurity IV, the "Direct Methanol Extraction" (Method A) is insufficient due to matrix entrapment and lack of ionization control. Method B (pH-Modulated Extraction) is the superior alternative. It leverages the amphoteric nature of the Ozagrel molecule to ensure complete solubilization, yielding recovery rates of 99-100% . This method is recommended for all stability-indicating assays and regulatory submissions.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2019). Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2016). Japanese Pharmacopoeia XVII - Ozagrel Sodium Monographs. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ozagrel Impurity IV

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ozagrel impurity IV. The focus is on procedural, step-by-step guidance to ensure operational safety and proper disposal, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: The Imperative of Impurity-Specific Safety

In pharmaceutical development, the active pharmaceutical ingredient (API) often receives the most toxicological scrutiny. However, impurities generated during synthesis or degradation can possess unique and sometimes more potent biological activity than the parent compound.[1][2] Ozagrel, a thromboxane A2 synthase inhibitor, is well-characterized.[3] Its impurities, such as the designated "Ozagrel impurity IV," are often not.

Without a complete toxicological profile for Ozagrel impurity IV, a precautionary principle is paramount. We must assume the impurity could be more hazardous than the parent API. This guide establishes a comprehensive safety framework based on the known hazards of Ozagrel and best practices for handling potentially potent, uncharacterized pharmaceutical compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of a safe handling plan. The known hazards of the parent compound, Ozagrel, inform our baseline precautions.

2.1 Known Hazards of the Parent Compound: Ozagrel

Ozagrel and its salt forms (sodium and hydrochloride) present several documented hazards that must be considered. The primary risks include:

  • Organ Toxicity: GHS classification for Ozagrel Sodium indicates it may cause damage to organs (Specific Target Organ Toxicity, Single Exposure, Category 2).[4]

  • Skin and Eye Irritation: Ozagrel hydrochloride is classified as a skin and eye irritant.[5] Safety data sheets (SDS) recommend immediate rinsing of skin or eyes upon contact.[6][7]

  • Respiratory Irritation: The compound may cause respiratory irritation.[5][8] Handling procedures must be designed to prevent the generation and inhalation of dust or aerosols.[6][9]

  • Genotoxicity: At least one source notes potential genotoxicity for Ozagrel hydrochloride, a critical consideration that elevates handling requirements.[10]

Table 1: Hazard Summary for Ozagrel (Parent Compound)

Hazard TypeClassification/ObservationPrimary Route of ExposureSource(s)
Systemic Toxicity GHS: STOT SE 2 - May cause damage to organs.Inhalation, Ingestion, Skin Absorption[4]
Local Toxicity Causes skin and eye irritation. May cause respiratory irritation.Skin/Eye Contact, Inhalation[5][8]
Sensitization Data not available; assume potential for sensitization.Skin ContactN/A
Genotoxicity Potential genotoxic effects noted.Inhalation, Ingestion, Skin Absorption[10]

2.2 The Uncertainty of Impurity IV

Pharmaceutical impurities can arise from various sources, including starting materials, intermediates, and degradation products.[1] Their toxicological profiles can differ significantly from the API. Therefore, for Ozagrel impurity IV, we must operate under the assumption that it may be a potent compound until proven otherwise. This necessitates the use of engineering controls and a robust personal protective equipment (PPE) strategy.

Core Directive: A Multi-Layered PPE Strategy

Effective protection from hazardous substances is not achieved by a single piece of equipment but by an integrated system. The selection of PPE must be tailored to the specific task and the associated risk of exposure.[11][12]

3.1 Primary Barrier: Skin and Body Protection

This layer is designed to prevent direct skin contact with the chemical.

  • Gloves: Double-gloving with nitrile gloves is mandatory for all handling activities. Nitrile provides good chemical resistance and allows for a safe doffing procedure where the outer, potentially contaminated glove can be removed without touching the inner glove.[12] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[9]

  • Laboratory Coat/Coverall: A disposable, solid-front lab coat or a coverall made of a non-woven material like Tyvek® is required.[13] These materials provide an excellent barrier against solid particulates.[13] Cuffed sleeves are essential to ensure a seal with the inner glove. For tasks with a higher risk of dust generation, a full coverall is recommended.

3.2 Secondary Barrier: Eye and Face Protection

Preventing exposure to the eyes is critical.

  • Safety Glasses: ANSI Z87.1-rated (or equivalent) safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Chemical Splash Goggles: When handling liquid solutions of Ozagrel impurity IV or during any procedure with a risk of splashing (e.g., vortexing, sonicating), chemical splash goggles must be worn.[6]

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as when weighing larger quantities of powder outside of a containment enclosure.

3.3 Respiratory Protection: Preventing Inhalation

Given the potential for respiratory irritation and the unknown inhalation toxicity of the impurity, respiratory protection is crucial, particularly when handling the solid compound.[4][5]

  • Tasks Requiring Respiratory Protection: Any procedure that could generate dust or aerosols, most notably weighing the solid powder, requires respiratory protection.

  • Recommended Respirator: A NIOSH-approved N95 or P1 (EN 143) dust mask is suitable for nuisance levels of dust.[9] For higher-risk activities or if a more conservative approach is desired, a half-mask respirator with P100 cartridges should be used. All personnel requiring respirators must be properly fit-tested and trained in their use.

Table 2: PPE Requirements by Laboratory Task

TaskGloves (Double Nitrile)Lab Coat / CoverallSafety GlassesGoggles / Face ShieldRespirator (N95 or higher)
Receiving/Storage
Weighing Powder ✓ (Coverall preferred)✓ (Goggles)
Preparing Solutions ✓ (Goggles)If dust is possible
Analytical Testing (e.g., HPLC)
Spill Cleanup (Solid) ✓ (Coverall)✓ (Goggles & Face Shield)
Waste Disposal

Operational and Disposal Plans: A Step-by-Step Guide

A clear, procedural workflow minimizes the risk of exposure and ensures compliance.

4.1 Experimental Workflow and Safety Checkpoints

The following diagram outlines the critical steps and safety controls for handling Ozagrel impurity IV from receipt to disposal.

G cluster_0 Preparation Phase cluster_1 Handling Phase (in Chemical Fume Hood / BSC) cluster_2 Analysis & Cleanup Phase cluster_3 Disposal Phase Receiving 1. Receive & Verify Compound Storage 2. Store in Designated, Labeled Location Receiving->Storage Verify Integrity RiskAssessment 3. Review SDS/Protocol & Don PPE Storage->RiskAssessment Before Handling Weighing 4. Weigh Solid Powder (Use Containment) RiskAssessment->Weighing Enter Controlled Area Solubilization 5. Prepare Stock Solution Weighing->Solubilization Transfer Compound Dilution 6. Perform Serial Dilutions Solubilization->Dilution Analysis 7. Conduct Analysis (e.g., HPLC) Dilution->Analysis Decontamination 8. Decontaminate Surfaces & Glassware Analysis->Decontamination Post-Experiment Doffing 9. Doff PPE Correctly Decontamination->Doffing WasteSegregation 10. Segregate Waste (Solid, Liquid, Sharps) Doffing->WasteSegregation WasteCollection 11. Place in Labeled Hazardous Waste Containers WasteSegregation->WasteCollection Disposal 12. Arrange for Professional Disposal Pickup WasteCollection->Disposal Follow Institutional Policy

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.